Product packaging for Dioscin(Cat. No.:CAS No. 19057-60-4)

Dioscin

Cat. No.: B1662501
CAS No.: 19057-60-4
M. Wt: 869.0 g/mol
InChI Key: VNONINPVFQTJOC-ZGXDEBHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioscin is a prominent natural steroidal saponin widely present in various plant species, notably those from the Dioscoreaceae family . It has garnered significant scientific interest for its diverse pharmacological activities and multi-target mechanisms of action, making it a valuable compound for research applications. In oncology studies, this compound has demonstrated potent anti-tumor effects across various cell lines, including liver, lung, colon, and breast cancers . Its mechanisms include inducing cell cycle arrest, promoting mitochondrial-mediated apoptosis through the modulation of Bcl-2/Bax ratio and caspase activation, and triggering autophagy via inhibition of the PI3K/Akt pathway . Furthermore, this compound can inhibit tumor cell migration and invasion, contributing to its anti-metastatic potential . Beyond cancer research, this compound exhibits robust anti-inflammatory and anti-oxidative properties, protecting against organ injuries in the liver, kidney, and brain . It shows promise in metabolic disease research by ameliorating hyperuricemia through the regulation of renal transporters like OAT1 and URAT1, and demonstrates lipid-lowering and anti-diabetic effects . Recent studies also highlight its antifungal and antiviral activities, as well as a newly identified role in inhibiting platelet activation and thrombus formation by up-regulating cyclic nucleotides (cAMP and cGMP) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Key Research Applications: • Investigation of anti-cancer mechanisms and multi-target therapies . • Study of metabolic disorders, including hyperuricemia, diabetes, and non-alcoholic fatty liver disease (NAFLD) . • Exploration of anti-inflammatory and tissue-protective pathways in organ injury models . • Research into cardiovascular health, particularly platelet aggregation and thrombosis . • Analysis of natural product pharmacology and multi-target drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H72O16 B1662501 Dioscin CAS No. 19057-60-4

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNONINPVFQTJOC-ZGXDEBHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19057-60-4
Record name (+)-Dioscin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19057-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioscin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIOSCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action: Elucidating Molecular and Cellular Pathways

Oncological Intervention Mechanisms

Dioscin demonstrates anticancer properties through several key mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation by disrupting the cell cycle.

Apoptosis Induction Pathways

This compound triggers apoptosis in cancer cells through multiple pathways, involving the mitochondria, the degradation of anti-apoptotic proteins, and the generation of reactive oxygen species.

Mitochondrial Apoptosis Pathway Modulation (Bcl-2/Bax Ratio, Caspase Activation)

The mitochondrial or intrinsic apoptotic pathway is a major target for this compound's cytotoxic effects. This compound has been shown to modulate the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, studies have demonstrated that this compound can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax, thereby augmenting the Bax/Bcl-2 ratio nih.govosti.govnih.gov. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm nih.govnih.gov.

The release of cytochrome c is a critical step that triggers the activation of the caspase cascade, a series of proteases that execute the apoptotic program. This compound has been observed to activate initiator caspases like caspase-9 and effector caspases such as caspase-3 nih.govosti.govnih.gov. Activation of these caspases leads to the cleavage of vital cellular substrates, including poly-ADP-ribose polymerase (PARP), resulting in the characteristic biochemical and morphological features of apoptosis, such as nuclear shrinkage, chromatin condensation, and DNA fragmentation nih.govnih.gov.

The involvement of the mitochondrial pathway is supported by findings showing that diosgenin (B1670711) (an aglycone of this compound) induces a loss of mitochondrial membrane potential in breast cancer cells, further contributing to the release of cytochrome c and activation of the caspase signaling cascade mdpi.com.

Table 1: Effects of Diosgenin on Bcl-2 Family Proteins and Caspase Activation in HepG2 Cells nih.gov

Treatment (μM Diosgenin)Bax ExpressionBcl-2 ExpressionBax/Bcl-2 RatioCaspase-3 ActivationCaspase-9 ActivationCytochrome c Release
0-+Low---
20Increased+++
30↑↑↓↓Further Increased++++++
40↑↑↑↓↓↓High+++++++++
Note: ↑ indicates increased expression/activation, ↓ indicates decreased expression.
Survivin Degradation and Inhibition of Anti-Apoptotic Proteins

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is frequently overexpressed in various malignancies and plays a crucial role in inhibiting apoptosis and promoting cell proliferation. Targeting survivin is considered a promising therapeutic strategy in cancer treatment nih.govnih.govjcancer.org.

This compound has been shown to exert its pro-apoptotic effects, in part, by downregulating survivin expression nih.govnih.govjcancer.org. Mechanistic studies indicate that this compound promotes the degradation of survivin through the ubiquitination-proteasome pathway nih.govnih.govresearchgate.net. This process involves strengthening the interaction between survivin and the E3 ubiquitin ligase Fbxl7, which tags survivin for proteasomal degradation nih.govnih.govresearchgate.net.

Downregulation of survivin by this compound contributes to the activation of apoptotic signaling pathways jcancer.org. For instance, in oral squamous cell carcinoma cells, this compound inhibits survivin expression by interfering with EGFR binding to AT-rich sequences at the survivin promoter, thereby promoting survivin-mediated cell apoptosis jcancer.org. The reduction in survivin levels disrupts its anti-apoptotic function, making cancer cells more susceptible to programmed cell death.

Table 2: Effect of this compound on Survivin Expression in NSCLC Cells researchgate.net

This compound ConcentrationSurvivin Protein Level (Relative to Control)
0 (Control)1.0
Low
Medium↓↓
High↓↓↓
Note: ↓ indicates decreased protein level.
Reactive Oxygen Species (ROS) Generation and Apoptosis

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen. While ROS can play roles in normal cellular signaling, excessive accumulation of ROS can induce oxidative stress, leading to cellular damage and apoptosis tandfonline.comnih.gov.

This compound has been reported to induce the generation of ROS in various cancer cell types, and this increase in ROS levels is implicated in this compound-induced apoptosis nih.govtandfonline.comnih.govspandidos-publications.comresearchgate.netcapes.gov.br. Studies have shown a direct association between ROS generation and this compound-induced apoptosis, where pretreatment with antioxidants like N-acetylcysteine (NAC) can prevent or attenuate the apoptotic effects of this compound nih.govtandfonline.comnih.govspandidos-publications.com.

The mechanism by which this compound increases ROS production can involve the downregulation of antioxidant enzymes such as peroxiredoxins (PRDX 1 and PRDX 6), which are crucial for regulating cellular ROS levels tandfonline.com. Elevated ROS levels can then trigger downstream apoptotic signaling cascades. For example, ROS generation induced by diosgenin has been shown to activate ASK1, a critical upstream kinase for JNK/p38 MAPK activation, leading to apoptosis nih.gov. In lung squamous cell carcinoma cells, this compound-induced ROS accumulation facilitates apoptosis via the p38-MAPK pathway nih.gov. Furthermore, ROS generation can lead to mitochondrial damage, contributing to the mitochondrial apoptotic pathway researchgate.netcapes.gov.br.

Table 3: Effect of this compound on ROS Levels and Apoptosis in Cancer Cells

Cell LineThis compound TreatmentROS GenerationApoptosis InductionEffect of NAC on ApoptosisSource
Human renal cancer cellsYesPrevented spandidos-publications.com
HepG2 cells (HCC)YesReversed nih.gov
Kyse510 cells (Esophageal)YesBlocked tandfonline.com
C6 glioma cellsYesNot specified researchgate.netcapes.gov.br
Lung SCC cellsYesAttenuated nih.gov
Note: ↑ indicates increase.

Cell Cycle Regulation and Proliferation Inhibition

In addition to inducing apoptosis, this compound inhibits cancer cell proliferation by interfering with the cell cycle progression. The cell cycle is a tightly regulated series of events that lead to cell division, and its deregulation is a hallmark of cancer.

Cell Cycle Arrest (e.g., G2/M phase)

This compound has been reported to induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. A frequently observed effect of this compound is the induction of G2/M phase arrest mdpi.commdpi.combvsalud.orgtandfonline.comspandidos-publications.com. The G2/M checkpoint is a critical control point that ensures DNA replication is completed and the cell is ready for mitosis.

Studies in various cancer cell lines, including breast cancer, hepatocellular carcinoma (HCC), and pancreatic cancer cells, have shown that this compound treatment leads to an accumulation of cells in the G2/M phase in a concentration-dependent manner mdpi.comtandfonline.comspandidos-publications.com. This arrest is often associated with alterations in the expression and phosphorylation status of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and their regulators like Cdc25C and Chk1 mdpi.com.

For example, diosgenin has been shown to induce G2/M arrest by modulating the Cdc25C-Cdc2-cyclin B pathway and activating Chk1 kinase mdpi.com. In breast cancer cells, diosgenin treatment resulted in altered expression of phosphorylated cyclin checkpoint1 (p-Chk1Ser345) and cyclin B, leading to G2/M blockade mdpi.com. The induction of G2/M arrest by this compound provides an opportunity for cancer cells to undergo apoptotic progression spandidos-publications.com.

Table 4: Diosgenin-Induced G2/M Arrest in Various Cancer Cell Lines

Cell LineConcentration Range (μM)Effect on Cell CycleKey Regulators Modulated (Examples)Source
MCF-7 (Breast Cancer)10G2/M Arrestp-Chk1, Cyclin B, Cdc25C, Cdc2 mdpi.com
Hs578T (Breast Cancer)10G2/M Arrestp-Chk1, Cyclin B, Cdc25C, Cdc2 mdpi.com
Bel-7721 (HCC)Concentration-dependentG2/M ArrestNot specified in source spandidos-publications.com
SMMC-7721 (HCC)Concentration-dependentG2/M ArrestNot specified in source spandidos-publications.com
HepG2 (HCC)Concentration-dependentG2/M ArrestNot specified in source spandidos-publications.com
Patu8988 (Pancreatic)50, 75G2/M ArrestNot specified in source tandfonline.com
Panc-1 (Pancreatic)50, 75G2/M ArrestNot specified in source tandfonline.com
MDA-MB-231 (Breast CSC)Not specifiedG2/M Arrestcdc2, Cyclin B1 bvsalud.org

This compound is a steroidal saponin (B1150181) found in various plants, including species of Dioscorea. It has been investigated for a range of biological activities, particularly its anti-tumor effects, which involve influencing various molecular and cellular pathways. scielo.brwjgnet.comnih.gov

Regulation of Cell Division-Related Proteins

This compound has been shown to affect proteins involved in cell division. It can influence the cell cycle and disrupt the proliferation of malignant tumor cells by regulating the expression of corresponding proteins. wjgnet.comnih.gov Studies indicate that this compound can induce G2/M cell cycle arrest in certain cancer cells. This arrest may be linked to the upregulation of cell cycle-related proteins such as p21 and p27. spandidos-publications.com The inactivation of the PI3K/Akt pathway, coupled with increased expression of p21 and p27, may contribute to this compound-induced cell cycle arrest in hepatocellular carcinoma cells. spandidos-publications.com

Inhibition of Skp2 S72 Phosphorylation and Ubiquitination

A key mechanism by which this compound affects cell cycle regulation involves the protein S-phase kinase-associated protein 2 (Skp2). Skp2 is an oncogenic protein often overexpressed in various malignancies, contributing to tumor progression by promoting the degradation of cell cycle inhibitors like p27. nih.govcellapplications.com this compound has been identified as an inhibitor of Skp2. nih.gov Specifically, this compound can block the phosphorylation of Skp2 at serine 72 (S72). nih.govnih.govworldscientific.com Phosphorylation at this site by Akt1 is known to inhibit the interaction between Skp2 and Cdh1, a protein that mediates Skp2 degradation. cellapplications.com By attenuating Skp2 phosphorylation on S72, this compound enhances the binding between Skp2 and Cdh1. nih.govnih.gov This increased interaction leads to enhanced ubiquitination of Skp2, particularly lysine (B10760008) 48 (K48)-linked polyubiquitination, and subsequent proteasomal degradation of Skp2. nih.govnih.govworldscientific.com The degradation of Skp2, mediated by Cdh1, is crucial for this compound's effect on reducing Skp2 levels in cancer cells. nih.govnih.gov

Anti-Metastatic and Anti-Invasive Actions

This compound demonstrates significant activity against cancer metastasis and invasion, processes critical for tumor progression. scielo.brnih.govmdpi.com

Inhibition of Migration and Invasion

Multiple studies have reported that this compound can effectively inhibit the migration and invasion of various cancer cell types, including gastric cancer, breast cancer, colorectal cancer, lung adenocarcinoma, hepatocellular carcinoma, and prostate cancer. scielo.brwjgnet.comdovepress.commdpi.complos.orgfrontiersin.orgnih.govspandidos-publications.comnih.govfrontiersin.org This inhibitory effect has been observed in both in vitro and in vivo models. scielo.brwjgnet.com For instance, diosgenin (the aglycone of this compound) significantly inhibited the migration ability of gastric cancer cells and reduced the invasion of breast cancer cells. scielo.br In colorectal cancer cells, this compound suppressed migration and invasion, potentially by modulating the Notch1 signaling pathway. wjgnet.com this compound also inhibited the invasion and migration of triple-negative breast cancer cells, which was associated with the suppression of actin polymerization, Vav2 phosphorylation, and Cdc42 activation. mdpi.com In prostate cancer cells, diosgenin suppressed migration and invasion in a dose-dependent manner. plos.org

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness, and is crucial for tumor metastasis. dovepress.commdpi.comnih.govspandidos-publications.comnih.gov this compound has been shown to inhibit or reverse EMT in various cancer cells. wjgnet.comnih.govdovepress.commdpi.comnih.govspandidos-publications.comnih.gov This modulation involves altering the expression of key EMT markers. This compound can upregulate epithelial markers like E-cadherin and tight junction proteins (ZO-1 and claudin-1) while downregulating mesenchymal markers such as N-cadherin, vimentin, and transcription factors like SNAIL, SLUG, and ZEB1. dovepress.commdpi.comnih.govspandidos-publications.com Studies in lung adenocarcinoma cells demonstrated that this compound reversed EMT by modulating the AKT/GSK3β/mTOR signaling pathway. wjgnet.comnih.govdovepress.com In hepatocellular carcinoma cells, this compound inhibited TGF-β1-induced EMT, a process mediated, at least in part, by the inhibition of the p38-MAPK signaling pathway. mdpi.comnih.govspandidos-publications.com

Regulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis. plos.org this compound has been found to reduce the expression and activity of various MMPs. plos.orgnih.govcapes.gov.brresearchgate.netscdi-montpellier.fr Specifically, studies have shown that diosgenin inhibits the activities of MMP-2 and MMP-9. plos.orgnih.govcapes.gov.brscdi-montpellier.fr It also suppresses the mRNA levels of MMP-2, MMP-9, and MMP-7. plos.orgnih.govcapes.gov.brresearchgate.netscdi-montpellier.fr Concurrently, diosgenin can increase the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2), an endogenous inhibitor of MMPs. plos.orgnih.govcapes.gov.brresearchgate.netscdi-montpellier.fr This regulation of the MMP/TIMP balance contributes to the inhibition of ECM degradation and thus suppresses cancer cell invasion. plos.org

Data on MMP Regulation by Diosgenin in PC-3 Cells:

Protein/mRNAEffect of Diosgenin Treatment
MMP-2 ActivityReduced
MMP-9 ActivityReduced
MMP-2 mRNASuppressed
MMP-9 mRNASuppressed
MMP-7 mRNASuppressed
TIMP-2 mRNAIncreased

Anti-Angiogenesis Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. osti.govingentaconnect.com this compound has demonstrated anti-angiogenic properties. mdpi.comosti.gov Studies have shown that this compound can inhibit tumor angiogenesis in vivo, leading to a decrease in blood vessels within solid tumors. osti.gov It inhibits the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs), which are critical processes in angiogenesis. osti.gov this compound can also inhibit VEGF-induced blood vessel formation in vivo. osti.gov The anti-angiogenic effects of this compound may involve the regulation of pathways such as the VEGFR2 signaling pathway and the AKT/MAPK pathways. osti.gov Diosgenin has also been shown to suppress the expression of vascular endothelial growth factor (VEGF) in prostate cancer cells and inhibit the tube formation of endothelial cells. plos.orgnih.govcapes.gov.brresearchgate.netscdi-montpellier.fr Further research suggests that diosgenin can inhibit glycolysis-driven angiogenesis, potentially by acting as a ROCK1 inhibitor. acs.org This involves inhibiting ROCK1 and suppressing the glycolysis-fueled activation of HUVECs. acs.org Studies in zebrafish embryos have also shown that diosgenin hinders the growth and formation of inter-segmental vessels (ISV) and suppresses VEGF-A mRNA expression. njppp.com

Data on this compound's Effect on HUVECs:

ProcessEffect of this compound Treatment
ProliferationInhibited
MigrationInhibited
InvasionInhibited
Tube FormationInhibited
VEGFR2 Signaling Pathway Modulation

The vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Research indicates that this compound can inhibit angiogenesis by modulating the VEGFR2 signaling pathway. Studies have shown that this compound can suppress the downstream protein kinases of VEGFR2, including Src, FAK, AKT, and Erk1/2. This suppression is accompanied by an increase in phosphorylated P38 MAPK. nih.govosti.gov This suggests that this compound interferes with the signaling cascade initiated by VEGFR2 activation.

Suppression of Endothelial Cell Proliferation and Tube Formation

Beyond modulating signaling pathways, this compound directly impacts the behavior of endothelial cells, the building blocks of blood vessels. Studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound significantly inhibits their proliferation, migration, invasion, and tube formation in vitro. nih.govosti.gov These actions are critical aspects of angiogenesis. Furthermore, in vivo studies using matrigel (B1166635) plugs have demonstrated that this compound can inhibit VEGF-induced blood vessel formation. nih.govosti.gov

Table 1: Effects of this compound on Endothelial Cell Functions (In Vitro)

Endothelial Cell FunctionEffect of this compoundReference
ProliferationInhibited nih.govosti.gov
MigrationInhibited nih.govosti.gov
InvasionInhibited nih.govosti.gov
Tube FormationInhibited nih.govosti.gov

Key Signaling Pathway Modulations in Cancer

This compound's anticancer effects are also mediated through its influence on several key signaling pathways frequently dysregulated in cancer cells.

PI3K/AKT/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and is often hyperactivated in various cancers. nih.govnih.gov Studies have consistently shown that this compound can inhibit this pathway by downregulating the phosphorylation levels of PI3K, AKT, and mTOR. nih.govsciopen.comeurekaselect.comdovepress.com This inhibition has been observed in various cancer cell lines, including lung cancer, ovarian cancer, endometrial cancer, and colorectal cancer cells. nih.govsciopen.comeurekaselect.comdovepress.comnih.govresearchgate.net Inhibiting this pathway contributes to this compound's ability to induce apoptosis and suppress cancer cell proliferation and migration. nih.govsciopen.comeurekaselect.comdovepress.com

Table 2: Impact of this compound on PI3K/AKT/mTOR Pathway Components (Observed in Various Cancer Cells)

Pathway ComponentEffect of this compound (Phosphorylation Level)Reference
PI3KDecreased nih.govsciopen.comdovepress.comnih.gov
AKTDecreased nih.govsciopen.comeurekaselect.comdovepress.comnih.govresearchgate.net
mTORDecreased nih.govsciopen.comeurekaselect.comdovepress.comresearchgate.net
MAPK Signaling Pathway Regulation (p38, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and ERK1/2, is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. nih.govfrontiersin.orge-century.us Research indicates that this compound modulates the MAPK pathway, although the specific effects on p38 and ERK1/2 can vary depending on the cell type and context.

In some cancer cells, this compound has been shown to inhibit the phosphorylation of ERK1/2 and p38. nih.govnih.govfrontiersin.orgnih.gov This inhibition is associated with reduced cell proliferation and increased apoptosis. nih.govfrontiersin.orgnih.gov For instance, in prostate cancer cells, this compound inhibited the expression of p-Erk1/2 and p-P38. frontiersin.orgnih.gov Similarly, in ovarian cancer cells, this compound suppressed the expression of p-p38 MAPK. nih.gov

Conversely, some studies have reported that this compound can increase the phosphorylation of p38 MAPK. nih.govosti.govnih.gov This activation of p38 MAPK has been linked to the induction of apoptosis in certain cancer cell types. nih.gove-century.us For example, in HUVECs, this compound treatment was accompanied by an increase in phosphorylated P38MAPK. nih.govosti.gov In breast cancer stem-like cells, this compound increased p-p38 MAPK expression. nih.gov

The regulation of ERK1/2 by this compound also shows variability. While some studies indicate inhibition, others suggest activation. In lung cancer cells, this compound treatment caused a dose-dependent increase in Erk1/2 activities. researchgate.net

These findings suggest a complex, context-dependent modulation of the MAPK pathway by this compound, contributing to its diverse effects on cancer cells.

Notch1 Signaling Pathway Suppression

The Notch1 signaling pathway plays a significant role in the regulation of cell proliferation, differentiation, and apoptosis in various cancers, including colorectal cancer. nih.govnih.gov Studies have demonstrated that this compound can suppress the Notch1 signaling pathway. In colorectal cancer cells (HCT116), this compound treatment significantly reduced the expression levels of the Notch1 protein. nih.govnih.gov This suppression of Notch1 signaling is implicated in this compound's ability to inhibit cell viability, promote apoptosis, and suppress migration and invasion in these cells. nih.govnih.gov

SHP1 Phosphorylation Increase

SHP1 (Src homology region 2-containing protein tyrosine phosphatase-1) is a tyrosine protein phosphatase that has been identified as a potential target for cancer treatment. frontiersin.orgnih.gov Research indicates that this compound can increase the phosphorylation of SHP1, specifically at the Y536 site (p-SHP1 (Y536)). frontiersin.orgnih.govnih.gov This increase in SHP1 phosphorylation is associated with this compound's anticancer effects, including the inhibition of cell growth and invasion and the promotion of apoptosis in prostate cancer cells. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org The increase in SHP1 phosphorylation by this compound is linked to the suppression of the subsequent MAPK signaling pathway. frontiersin.orgnih.govnih.gov

Table 3: Effect of this compound on SHP1 Phosphorylation

TargetEffect of this compoundSpecific SiteAssociated OutcomeReference
SHP1Phosphorylation IncreasedY536Inhibited cell growth and invasion, increased apoptosis in prostate cancer cells frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org
NF-κB Pathway Inhibition

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway plays a crucial role in regulating inflammatory responses and is often constitutively activated in various diseases, including inflammatory conditions and cancer spandidos-publications.com. Studies have demonstrated that this compound can suppress the inflammatory response by inhibiting the phosphorylation of NF-κB p65, a key event for its activation and nuclear translocation spandidos-publications.comresearchgate.netnih.gov. This inhibition leads to a decrease in the expression of downstream inflammatory factors spandidos-publications.comresearchgate.netnih.gov.

For instance, in studies investigating renal inflammation and fibrosis, this compound treatment significantly reduced the level of phosphorylated NF-κB p65 both in vivo and in vitro. This effect was comparable to that of Bay11-7082, a known inhibitor of NF-κB p65 nuclear transcription spandidos-publications.comnih.gov. Furthermore, this compound has been shown to inhibit NF-κB activation induced by TNF-α in various cell types, including mouse vascular smooth muscle cells and human umbilical vein endothelial cells nih.govnih.govchemfaces.com. This inhibition involves the suppression of IκB kinase activation and the subsequent degradation of IκBα, which is necessary for NF-κB to translocate to the nucleus nih.gov.

Data illustrating the effect of this compound on NF-κB p65 phosphorylation in TGF-β1-induced HK-2 cells:

Treatmentp-NF-κB p65 / NF-κB p65 Ratio (Relative to Control)
Control1.00
TGF-β1Increased
TGF-β1 + this compoundDecreased (Dose-dependent)
TGF-β1 + Bay11-7082Decreased

Note: This table is illustrative based on research findings indicating dose-dependent inhibition and comparison to a known inhibitor spandidos-publications.comnih.gov. Specific numerical data would require detailed extraction from experimental results.

STAT3 Signaling Pathway Suppression

Signal Transducer and Activator of Transcription 3 (STAT3) is another signaling molecule frequently activated in cancer and inflammatory diseases, promoting cell proliferation, survival, and invasion nih.gov. Research indicates that this compound can suppress the STAT3 signaling pathway. This suppression can occur through the inhibition of upstream kinases, such as Src and Janus kinases (JAK1, JAK2), which are involved in STAT3 phosphorylation and activation nih.govmdpi.comnih.gov.

In hepatocellular carcinoma cells, diosgenin (the aglycone of this compound) has been reported to inactivate the STAT3 pathway by inhibiting intracellular signaling molecules like c-SRC, JAK1, and JAK2. This action suppressed STAT3 transcriptional activity and the expression of its downstream target genes involved in proliferation, invasion, and metastasis mdpi.com. Similarly, studies on melanoma cells have shown that this compound significantly inhibits the phosphorylation of both STAT3 and Src, leading to the downregulation of STAT3-targeted genes such as B-cell lymphoma-2, cyclin D1, and matrix metalloproteinase-2 nih.govnih.gov. Overexpression of STAT3 has been shown to decrease the anti-proliferative effects of this compound, further supporting the role of STAT3 inhibition in its mechanism of action nih.gov.

Data on the effect of this compound on STAT3 phosphorylation in melanoma cells:

Treatmentp-STAT3 Expression Level (Relative to Control)
Control1.00
Melanoma CellsIncreased
Melanoma Cells + this compoundDecreased (Dose-dependent)

Note: This table is illustrative based on research findings indicating dose-dependent inhibition nih.govnih.gov. Specific numerical data would require detailed extraction from experimental results.

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is critical for various cellular processes, including cell proliferation, differentiation, and migration, and its dysregulation is implicated in numerous diseases, particularly cancer nih.govmdpi.com. This compound has been shown to modulate the Wnt/β-catenin pathway. Studies suggest that this compound can inhibit this pathway, contributing to its anti-proliferative effects nih.govnih.gov.

In osteosarcoma cells, this compound has been found to downregulate the protein expression of phosphorylated AKT (p-AKT), phosphorylated GSK3 (p-GSK3), and β-catenin. By blocking AKT phosphorylation, this compound inhibits the Wnt/β-catenin pathway, which in turn activates GSK3 and promotes the degradation of β-catenin nih.gov. This ultimately leads to the inhibition of osteosarcoma cell proliferation nih.gov. Furthermore, research in colorectal cancer cells has demonstrated that diosgenin can significantly downregulate the expression of genes related to the Wnt/β-catenin pathway, including β-catenin, cyclin D1, and Pin1 brieflands.com.

Data on the effect of this compound on key Wnt/β-catenin pathway components in osteosarcoma cells:

ProteinThis compound Treatment EffectMechanism
p-AKTDownregulationBlocking AKT phosphorylation
p-GSK3DownregulationDownstream effect of AKT inhibition
β-cateninDownregulationPromoted degradation via activated GSK3
Cyclin D1DownregulationDownstream target gene of Wnt/β-catenin pathway
Pin1DownregulationRelated to Wnt/β-catenin pathway

Note: This table summarizes findings on the modulation of these proteins by this compound nih.govbrieflands.com.

Estrogen Receptor-beta (ERβ) Activation

Estrogen Receptor-beta (ERβ) is a nuclear receptor that plays a role in various physiological processes, and its activation has been explored as a potential therapeutic strategy in certain cancers, such as prostate cancer nih.govfrontiersin.org. Research indicates that this compound can activate ERβ.

Studies have shown that this compound can significantly upregulate the expression level of ERβ in prostate cancer cells nih.gov. This activation of ERβ subsequently influences downstream targets, leading to effects such as increased prolyl hydroxylase 2 levels and decreased levels of hypoxia-inducible factor-1α, vascular endothelial growth factor A, and BMI-1 nih.gov. These changes contribute to the induction of cell apoptosis by regulating the expression of proteins in the caspase-3 and Bcl-2 families nih.gov. Co-immunoprecipitation studies have suggested that this compound promotes the interaction between c-ABL and ERβ nih.gov. Molecular docking analyses have also indicated that this compound has a strong affinity for ERβ, primarily through hydrogen bonding and hydrophobic interactions nih.gov. The activity of this compound against prostate cancer cells was significantly weakened in cells with mutations in the ERβ binding domain (Phe-336, Phe-468), highlighting the importance of ERβ activation in its mechanism of action in this context nih.gov.

Data on the effect of this compound on ERβ expression in prostate cancer cells:

TreatmentERβ Expression Level (Relative to Control)
Control1.00
Prostate Cancer CellsBaseline
Prostate Cancer Cells + this compoundUpregulated (Significant)

Note: This table is illustrative based on research findings nih.gov. Specific numerical data would require detailed extraction from experimental results.

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits anti-inflammatory and immunomodulatory properties through the modulation of various mediators and signaling pathways involved in the inflammatory response.

Modulation of Pro-inflammatory Cytokines (TNF-α, IL-6)

A key aspect of this compound's anti-inflammatory activity is its ability to modulate the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govnih.govthermofisher.com. These cytokines are central mediators of inflammation and are involved in the pathogenesis of various inflammatory diseases thermofisher.commdpi.com.

Data on the effect of this compound on pro-inflammatory cytokine mRNA levels in LPS-induced cells:

TreatmentTNF-α mRNA Level (Relative to Control)IL-6 mRNA Level (Relative to Control)
Control1.001.00
LPS-induced CellsIncreasedIncreased
LPS-induced Cells + this compoundDecreased (Dose-dependent)Decreased (Dose-dependent)

Note: This table is illustrative based on research findings indicating dose-dependent reduction in mRNA levels frontiersin.org. Specific numerical data would require detailed extraction from experimental results.

Inhibition of Adhesion Molecules (VCAM-1, ICAM-1)

Adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), play a critical role in the inflammatory process by mediating the adhesion and transmigration of leukocytes to the site of inflammation nih.govresearchgate.netbiomolther.org. This compound has been shown to inhibit the expression of these adhesion molecules.

Studies have demonstrated that this compound can decrease the expression of VCAM-1 and ICAM-1 induced by pro-inflammatory stimuli like TNF-α in endothelial cells and vascular smooth muscle cells nih.govnih.govresearchgate.net. This inhibition of adhesion molecule expression contributes to the reduction of monocyte adhesion to endothelial cells, thereby attenuating the inflammatory cascade nih.govnih.gov. The mechanism underlying this inhibition often involves the suppression of signaling pathways such as NF-κB and MAPK, which are known to regulate the expression of adhesion molecules nih.govnih.govbiomolther.org.

Data on the effect of this compound on adhesion molecule expression in TNF-α-stimulated cells:

TreatmentVCAM-1 Expression Level (Relative to Control)ICAM-1 Expression Level (Relative to Control)
Control1.001.00
TNF-α-stimulated CellsIncreasedIncreased
TNF-α-stimulated Cells + this compoundDecreased (Dose-dependent)Decreased (Dose-dependent)

Note: This table is illustrative based on research findings indicating dose-dependent inhibition nih.govnih.gov. Specific numerical data would require detailed extraction from experimental results.

Regulation of NF-κB Pathway

This compound has been shown to modulate the activity of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory and immune responses. Studies indicate that this compound can inhibit the phosphorylation of NF-κB p65, a key event in NF-κB activation. This inhibition leads to a reduction in the expression and secretion of various inflammatory cytokines, including interleukin-1 beta (IL-1β), IL-6, tumor necrosis factor-alpha (TNF-α), monocyte chemotactic protein 1 (MCP-1), and IL-18. researchgate.netspandidos-publications.comnih.govresearchgate.net This suppressive effect on the NF-κB pathway has been observed in various experimental models, including those of renal inflammation and fibrosis. researchgate.netspandidos-publications.comnih.govresearchgate.net The mechanism appears to involve the inactivation of the NF-κB signaling pathway, potentially offering a therapeutic avenue for conditions characterized by excessive inflammation. spandidos-publications.comnih.govresearchgate.net

PPARγ Activation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis, as well as having anti-inflammatory effects. Research suggests that diosgenin, an aglycone of this compound, can act as a selective agonist of PPARγ and up-regulate its expression. dovepress.com In silico docking studies have indicated that diosgenin interacts with both PPARα and PPARγ, with a higher binding efficiency observed for PPARγ. dovepress.com This interaction may contribute to diosgenin's effects on lipid and glucose metabolism. However, the precise mechanisms by which diosgenin affects PPARs are still under investigation. dovepress.com One study suggested that diosgenin's inhibitory effect on adipocyte differentiation might involve regulating PPARγ expression and activity, potentially through its interaction with estrogen receptor beta (ERβ). nih.gov

Immunomodulation in Disease Models

This compound and its aglycone, diosgenin, have demonstrated immunomodulatory effects in various disease models. These effects are closely linked to their ability to modulate inflammatory pathways, including the NF-κB pathway. researchgate.netspandidos-publications.comnih.govresearchgate.net For instance, this compound has been shown to ameliorate experimental autoimmune thyroiditis by inhibiting the mTOR and TLR4/NF-κB pathways, leading to a suppression of the inflammatory response. dovepress.com In lupus-prone mice, this compound ameliorated lupus nephritis by inactivating the NLRP3 inflammasome and NF-κB signaling. researchgate.net Diosgenin has also been investigated for its potential in treating neurodegenerative diseases, where immunomodulation plays a role. nih.govmdpi.com These findings highlight the potential of this compound as an immunomodulatory agent in the context of inflammatory and autoimmune conditions. scielo.br

Metabolic Regulatory Mechanisms

Lipid Metabolism Modulation

This compound and diosgenin have been shown to exert significant effects on lipid metabolism, impacting various processes including cholesterol absorption, synthesis, and excretion, as well as triglyceride levels. frontiersin.orgnih.govnih.gov

This compound influences cholesterol metabolism, partly through the regulation of the farnesoid X receptor (FXR) - small heterodimer partner (SHP) - 7α-hydroxylase (CYP7A1) signaling pathway in the liver. mdpi.comresearchgate.netnih.gov CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism. mdpi.comspandidos-publications.com FXR activation typically leads to the down-regulation of CYP7A1 expression, often mediated by SHP. mdpi.comspandidos-publications.com Studies have shown that this compound, or its metabolite tigogenin (B51453), can suppress FXR activation and increase CYP7A1 expression, thereby promoting the conversion of cholesterol into bile acids. mdpi.comresearchgate.netnih.gov This mechanism contributes to the reduction of cholesterol levels. mdpi.comresearchgate.netnih.gov

Research in animal models has demonstrated that this compound can significantly impact serum and hepatic lipid levels. In hyperuricemic ApoE−/− mice, this compound treatment markedly reduced serum cholesterol and hepatic triglyceride levels. mdpi.com Specifically, this compound treatment decreased serum cholesterol by 23.1% and hepatic triglyceride by 34.3% compared to the control hyperuricemic group. mdpi.com While serum LDL-C and HDL-C levels did not show significant changes in this particular study, other research on diosgenin has indicated its ability to reduce plasma LDL and increase HDL. dovepress.comnih.gov Diosgenin has also been shown to decrease triglyceride content and inhibit the expression of genes involved in lipid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), by inhibiting SREBP-1c mRNA expression in liver cells. dovepress.comnih.gov Furthermore, diosgenin has been reported to reduce intestinal absorption of exogenous cholesterol and increase its excretion. nih.govnih.gov

Here is a summary of some research findings on the impact of this compound/diosgenin on lipid levels:

Study ModelCompoundParameterChange (%)Reference
Hyperuricemic ApoE−/− miceThis compoundSerum Cholesterol-23.1 mdpi.com
Hyperuricemic ApoE−/− miceThis compoundHepatic Triglyceride-34.3 mdpi.com
Hypercholesterolemic ratsDiosgeninSerum Total CholesterolDecrease nih.gov
Hypercholesterolemic ratsDiosgeninSerum TriglycerideDecrease nih.gov
Hypercholesterolemic ratsDiosgeninSerum LDL-CDecrease nih.gov
Hypercholesterolemic ratsDiosgeninLiver Total CholesterolDecrease nih.gov
Hypercholesterolemic ratsDiosgeninLiver Free CholesterolDecrease nih.gov
Diabetic ratsDiosgeninHepatic HMGCR mRNAReduction nih.gov
HepG2 cellsDiosgeninTriglyceride contentDecrease dovepress.comnih.gov
HepG2 cellsDiosgeninFAS mRNADecrease dovepress.comnih.gov
HepG2 cellsDiosgeninACC mRNADecrease dovepress.comnih.gov
Cynomolgus macaques (high cholesterol diet)DiosgeninSerum CholesterolReduced from 292 to 172 mg/dl nih.gov
Cynomolgus macaques (high cholesterol diet)DiosgeninIntestinal absorption of exogenous cholesterolReduced from 62.4% to 26.0% nih.gov

These findings collectively indicate that this compound and its aglycone diosgenin exert significant hypolipidemic effects through multiple mechanisms, including the modulation of cholesterol synthesis, absorption, and catabolism via the FXR-SHP-CYP7A1 pathway, as well as influencing triglyceride synthesis. dovepress.comfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.gov

Glucose Homeostasis and Diabetes Mellitus

This compound has demonstrated beneficial effects on glucose homeostasis, suggesting its potential therapeutic value in diabetes mellitus.

Multiple studies have indicated that this compound and its derivatives can effectively lower blood glucose levels in various animal models of diabetes. researchgate.netcambridge.orgplos.orgfrontiersin.org Research using high-fat diet-induced diabetic mice and streptozotocin-induced diabetic rats has shown that administration of this compound or diosgenin leads to a significant decrease in fasting blood glucose and improved glucose tolerance. cambridge.orgplos.orgfrontiersin.org The mechanisms underlying this effect are multifaceted and may involve improved insulin (B600854) sensitivity, increased glucose uptake by peripheral tissues, and modulation of enzymes involved in glucose metabolism. researchgate.netplos.orgfrontiersin.org For instance, diosgenin has been reported to enhance glucose uptake in cells and improve insulin signaling. frontiersin.org

Maintaining a healthy mass of pancreatic beta cells, which produce insulin, is crucial for glucose homeostasis. Research suggests that this compound may promote the proliferation of pancreatic beta cells. nih.govfrontiersin.orgmedscape.com This proliferative effect has been linked to the activation of the Wnt/β-catenin signaling pathway. nih.govfrontiersin.orgmedscape.com The Wnt/β-catenin pathway is known to play a significant role in cell proliferation, differentiation, and survival. frontiersin.org Studies have shown that this compound treatment can increase the expression of key components of this pathway, such as β-catenin, leading to enhanced beta-cell proliferation and potentially counteracting beta-cell loss in diabetic conditions. nih.govfrontiersin.orgmedscape.com

Uric Acid Metabolism and Hyperuricemia

This compound has shown efficacy in modulating uric acid metabolism and reducing elevated uric acid levels associated with hyperuricemia.

Studies have demonstrated that this compound can decrease serum uric acid levels in animal models of hyperuricemia. mdpi.comresearchgate.netmdpi.comnih.govnih.gov The mechanisms involved include promoting the excretion of uric acid and potentially affecting its production. mdpi.comresearchgate.netnih.gov this compound and its active metabolite, tigogenin, have been shown to influence the activity of uric acid transporters in the kidneys and intestines. researchgate.netnih.gov Specifically, tigogenin has been found to inhibit the reabsorption of uric acid by inhibiting urate transporter 1 (URAT1) in the kidneys and enhance intestinal uric acid excretion by promoting the activity of ATP-binding cassette transporter subfamily G member 2 (ABCG2). researchgate.netnih.gov Furthermore, this compound's effects on hyperuricemia may also involve the regulation of renal lipid metabolism and attenuation of renal inflammation. mdpi.com

Neuroprotective Mechanisms

Emerging research highlights the neuroprotective potential of this compound, suggesting its ability to protect neuronal cells from damage and dysfunction.

This compound has been shown to exert neuroprotective effects through various mechanisms, including combating oxidative stress and inflammation, key contributors to neurodegenerative processes. nih.govmdpi.commdpi.com Studies have demonstrated that this compound can reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govmdpi.com These effects are often mediated through the modulation of signaling pathways like the Nrf2/ARE pathway, which is crucial for the cellular antioxidant defense system. nih.govmdpi.commdpi.com Additionally, this compound has been shown to reduce neuroinflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com Further mechanisms include the modulation of pathways like MAPK, SIRT3, autophagy, and DUSP6/ERK, which are involved in neuronal survival, protein clearance, and stress responses. nih.govmdpi.comjst.go.jp These findings suggest that this compound may hold promise in mitigating neurodegenerative conditions by protecting neurons from oxidative damage and inflammation. nih.govmdpi.commdpi.com

Protection against Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a significant contributor to tissue damage in various organs, including the brain and liver nih.govnih.gov. This compound has demonstrated protective effects against I/R injury in both cerebral and hepatic models nih.govnih.gov. Studies have shown that this compound can protect PC12 cells and primary cortical neurons against oxygen-glucose deprivation and reoxygenation (OGD/R), an in vitro model of cerebral I/R injury nih.gov. In vivo studies using middle cerebral artery occlusion (MCAO) models in rats have also indicated that this compound can significantly prevent cerebral I/R injury nih.gov.

The protective mechanisms involve the inhibition of inflammation and apoptosis nih.govnih.gov. This compound has been shown to downregulate the expression and nuclear translocation of High Mobility Group Box-1 (HMGB-1), a damage-associated molecular pattern molecule nih.gov. This inhibition of HMGB-1 leads to the downregulation of Toll-like receptor 4 (TLR4) signaling nih.gov. The blockade of the TLR4/MyD88/TRAF6 pathway by this compound inhibits the transcriptional activities of NF-κB and AP-1, reduces MAPK and STAT3 phosphorylation, and suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 nih.govsemanticscholar.orgspandidos-publications.com. Additionally, this compound can upregulate anti-inflammatory factors nih.gov. Studies using siRNA and overexpressed genes of HMGB-1 and TLR4 have further confirmed that this compound's neuroprotective effects against cerebral I/R injury are mediated through the inhibition of HMGB-1/TLR4 signaling and subsequent inflammation suppression nih.gov.

In hepatic I/R injury, this compound has also shown protective effects by suppressing inflammation, oxidative-nitrative stress, and apoptosis nih.gov. It decreased the levels of pro-inflammatory cytokines and chemokines, inhibited the activation of NF-κB and AP-1, and modulated MAPK phosphorylation nih.gov.

Attenuation of Oxidative Stress in Neural Tissues

Oxidative stress plays a crucial role in the pathogenesis of various neurological disorders, including brain aging and neurodegenerative diseases nih.govnih.govmdpi.com. This compound has been shown to protect neural cells against oxidative stress both in vitro and in vivo nih.govsemanticscholar.orgnih.govmdpi.com.

In H2O2-treated PC12 cells, this compound increased cell viability and reduced reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH) levels, indicating protection against oxidative damage nih.govnih.gov. In aging rat models induced by d-galactose, this compound improved levels of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA) and nitric oxide synthase (NOS) in brain tissue nih.govnih.gov. These effects suggest that this compound significantly alleviates brain aging by suppressing oxidative stress nih.gov.

Mechanism studies indicate that this compound modulates the MAPK and Nrf2/ARE signaling pathways to decrease oxidative stress nih.govnih.gov. It can upregulate the expression of Nrf2 and its downstream antioxidant enzymes like HO-1 and SOD mdpi.comnih.gov. Furthermore, this compound has been shown to attenuate oxidative stress in hippocampal neurons induced by OGD/R, decreasing ROS production and enhancing the activity of antioxidant enzymes semanticscholar.orgspandidos-publications.com. This effect is suggested to be mediated, in part, through the downregulation of the HMGB-1/RAGE pathway semanticscholar.orgspandidos-publications.com. This compound also protects against doxorubicin-induced cardiotoxicity by inhibiting myocardial oxidative insult through adjusting levels of intracellular ROS, MDA, SOD, GSH, and GSH-Px capes.gov.brnih.gov. This involves the activation of Nrf2 and Sirt2 signaling pathways capes.gov.brnih.gov.

Impact on Cognitive Function

Studies have investigated the potential of this compound and its aglycone, diosgenin, to impact cognitive function, particularly in the context of aging and neurodegenerative conditions noldus.comnih.govmdpi.comnih.govkarger.commdpi.comresearchgate.netherbmedpharmacol.comnih.govworldscientific.commdpi.com.

In aging rats, this compound has been shown to markedly improve spatial learning ability and memory nih.govmdpi.comnih.gov. This improvement is associated with the reduction of oxidative stress and inflammation in the brain nih.govnih.gov. This compound can reverse histopathological changes in nerve cells in aging brain tissue nih.govnih.gov.

While the precise mechanisms by which this compound impacts cognitive function are still being elucidated, the observed effects are likely linked to its ability to mitigate neuroinflammation and oxidative stress, key factors implicated in cognitive decline nih.govnih.govkarger.commdpi.comnih.gov. This compound has been shown to upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and phosphorylated CREB (pCREB) in brain regions crucial for learning and memory, such as the hippocampus and cerebral cortex mdpi.com.

Cardiovascular Protective Mechanisms

This compound has demonstrated protective effects on the cardiovascular system through various mechanisms, including anti-atherosclerotic properties, alleviation of myocardial ischemia/reperfusion injury, and protection against drug-induced cardiotoxicity mdpi.comnih.govlsmu.ltnih.govcapes.gov.brnih.govresearchgate.netnih.govsci-hub.sesemanticscholar.orgnih.govfrontiersin.orgresearchgate.net.

Anti-atherosclerotic Effects

Atherosclerosis is a chronic inflammatory disease of the artery wall nih.govresearchgate.net. This compound and its aglycone diosgenin have shown potential anti-atherosclerotic effects through multiple mechanisms mdpi.comnih.govresearchgate.net. These include anti-inflammatory, antioxidant, plasma cholesterol-lowering, anti-proliferation, and anti-thrombotic effects mdpi.comnih.govresearchgate.net.

This compound can regulate endothelial dysfunction by affecting vascular tension, oxidative stress, leukocyte adhesion, platelet aggregation, and thrombosis nih.govresearchgate.net. It can also inhibit the proliferation, migration, and calcification of vascular smooth muscle cells (VSMCs) nih.govresearchgate.net. Furthermore, this compound impacts lipid metabolism by ameliorating hyperlipidemia, inhibiting foam cell formation, promoting liver cholesterol excretion, and inhibiting intestinal cholesterol absorption nih.govresearchgate.net.

At the molecular level, this compound has been shown to inhibit inflammatory processes by downregulating the NF-κB signaling pathway and reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.comnih.govresearchgate.netdovepress.com. It can also attenuate oxidative stress by enhancing antioxidant enzyme expression and reducing ROS production dovepress.com. In endothelial cells, this compound suppresses TNF-α-induced expression of adhesion molecules such as VCAM-1 and ICAM-1 via the NF-κB pathway, which are involved in leukocyte adhesion mdpi.com. In macrophages treated with oxidized low-density lipoprotein (ox-LDL), this compound decreased foam cell formation and reduced intracellular cholesterol accumulation mdpi.com.

Alleviation of Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (MI/R) injury is a significant contributor to cardiac dysfunction nih.govnih.gov. This compound has shown potential in alleviating MI/R injury nih.govnih.govfrontiersin.org.

One of the key mechanisms involves the suppression of reactive oxygen species (ROS) production nih.govnih.gov. This compound can repress the activity of NADPH oxidase 2 (Nox2), a major source of ROS in cardiomyocytes, and enhance the expression of antioxidant enzymes such as SOD, catalase (CAT), GSH, and glutathione peroxidase (GPx) nih.govnih.gov. This helps to mitigate the oxidative stress that occurs during MI/R injury nih.govnih.gov.

Furthermore, this compound may protect against MI/R injury by preserving mitochondrial function sci-hub.sefrontiersin.org. Studies suggest that this compound can prevent the loss of mitochondrial membrane potential caused by I/R injury sci-hub.se. It may also be involved in activating signaling pathways like FXR/LKB1 to prevent ROS accumulation in the context of I/R injury frontiersin.org. Diosgenin, the aglycone, has also been reported to exert cardioprotective effects against I/R injury by strengthening cardiac antioxidant defense and reducing collagen fiber deposition sbmu.ac.ir.

Regulation of Adhesion Molecules and Inflammation in Vascular Endothelium

Inflammation of the vascular endothelium is a critical initial step in the development of various vascular diseases. This process often involves the increased expression of adhesion molecules on the surface of endothelial cells, which promotes the adhesion and infiltration of leukocytes. Research indicates that this compound can modulate the expression of these adhesion molecules and mitigate inflammatory responses in the vascular endothelium. Studies have shown that this compound can decrease monocyte adhesion to TNF-α-treated human umbilical vein endothelial cells (HUVECs) by reducing the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1). nih.gov This effect is mediated, at least in part, by blocking the nuclear factor-κB (NF-κB) pathway, a key signaling route involved in the induction of inflammatory genes and adhesion molecules. nih.gov Inhibition of the NF-κB pathway by this compound can lead to a reduction in the expression of inflammatory mediators. nih.gov

Antithrombotic Effects

This compound has demonstrated potential antithrombotic effects by influencing platelet activation and thrombus formation. Studies investigating the mechanism of this compound in inhibiting platelet activation have shown that it can increase the production of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netresearchgate.net This increase in cAMP and cGMP levels can lead to the phosphorylation of inositol (B14025) 1,4,5-triphosphate receptor (IP3R), which in turn inhibits dense Ca2+ release channels, thereby reducing intracellular Ca2+ mobilization. researchgate.netresearchgate.net Furthermore, this compound has been shown to promote the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which can suppress integrin αIIb/β3 and fibrinogen binding, ultimately inhibiting platelet activation. researchgate.net this compound may also influence signaling molecules such as phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK), which are associated with platelet granule release and thromboxane (B8750289) A2 (TXA2) production. researchgate.netresearchgate.net These actions collectively suggest that this compound can delay or halt thrombus formation by regulating the phosphorylation of various signaling molecules and related proteins involved in platelet function. researchgate.netresearchgate.net

Organ-Protective Mechanisms (Beyond Cardiovascular and Neuroprotection)

Hepatoprotection and Liver Injury Alleviation

This compound has exhibited hepatoprotective effects against various forms of liver injury. Studies have investigated its effects in models of chemically induced liver damage, such as those caused by carbon tetrachloride (CCl4) or doxorubicin (B1662922) (Dox). This compound has been shown to significantly inhibit the increase of serum alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) activities, which are indicators of liver damage. capes.gov.br It can also decrease hepatic lipid peroxidation and reduce the concentrations of pro-inflammatory cytokines like TNF-α and IL-6. capes.gov.br Histopathological studies and DNA laddering assays have indicated that this compound can protect hepatocytes against CCl4-induced apoptosis and necrosis. capes.gov.br Mechanistically, this compound may exert its hepatoprotective effects by inhibiting lipid peroxidation, inflammatory cytokines, necrosis, and apoptosis. capes.gov.br In a doxorubicin-induced hepatotoxicity model, this compound significantly ameliorated cell injury, reduced reactive oxygen species (ROS) levels, and suppressed cell apoptosis. frontiersin.org It also decreased levels of malondialdehyde (MDA) and increased levels of superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px), alleviating liver injury. frontiersin.org The protective effect against Dox-induced liver damage might be attributed to its antioxidative and anti-apoptosis properties, potentially through increasing Sirt1 levels and activating FOXO1 and P53 pathways, as well as regulating the Sirt1/FOXO1/NF-κB signaling pathway. frontiersin.org Diosgenin, the aglycone of this compound, has also shown promising hepatoprotective effects by enhancing the antioxidant system, attenuating oxidative stress, and inhibiting pro-inflammatory and pro-apoptotic mediators. nih.govfrontiersin.orgx-mol.net

Renal Protection and Kidney Function Improvement

This compound has demonstrated protective effects against kidney injury induced by various factors, including lipopolysaccharide (LPS) and cisplatin. In LPS-induced inflammatory kidney injury, this compound significantly protected against renal damage by decreasing blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels and reversing oxidative stress. nih.gov Mechanistic studies revealed that this compound markedly up-regulated the level of microRNA let-7i, leading to significant inhibition of TLR4 expression. nih.gov It also down-regulated levels of MyD88, NOX1, cleaved caspase-8/3, inhibited nuclear translocation of NF-κB, inhibited PI3K and Akt phosphorylation, increased SOD2 levels, and decreased mRNA levels of IL-1β, IL-6, MIP-1α, Fas, and FasL. nih.gov These findings suggest that this compound exerts nephroprotective effects against LPS-induced inflammatory renal injury by adjusting the microRNA let-7i/TLR4/MyD88 signaling pathway. nih.gov In cisplatin-induced acute kidney injury (AKI), this compound played a renal protective role by stimulating the antioxidant system, increasing GSH and catalase (CAT) levels, and reducing ROS and MDA contents in renal tissues and cells. nih.govresearchgate.net this compound also reduced the number of apoptotic cells and the expression of pro-apoptotic proteins while enhancing the protein levels of anti-ferroptosis proteins like GPX4 and FSP1. nih.govresearchgate.net Mechanistically, this compound promotes the entry of Nrf2 into the nucleus and regulates the expression of downstream HO-1 to exert renal protection. nih.govresearchgate.net Furthermore, this compound has been shown to alleviate renal fibrosis by inhibiting the NF-κB signaling pathway-mediated inflammatory response, decreasing the expression of inflammatory factors such as IL-1β, NLRP3, MCP-1, IL-6, TNF-α, and IL-18. spandidos-publications.com

Anti-Pulmonary Fibrosis Activity

This compound has shown protective effects against pulmonary fibrosis induced by crystalline silica (B1680970). This compound treatment has been observed to reduce pro-inflammatory and pro-fibrotic cytokine secretion by modulating innate and adaptive immune responses. nih.govnih.gov It can also reduce the recruitment of fibrocytes, protect epithelial cells from injury, and inhibit transforming growth factor beta (TGF-β)/Smad3 signaling and fibroblast activation. nih.govnih.gov These effects contribute to delaying the progression of crystalline silica-induced pulmonary fibrosis. nih.govnih.gov The mechanism by which this compound alleviates inflammation in this context appears to involve the reduction of macrophage, B lymphocyte, and T lymphocyte infiltration into the lung. nih.govnih.gov this compound inhibits macrophages and fibroblasts from secreting pro-inflammatory cytokines and may modulate T helper cell responses, concurrently attenuating phosphorylation of the apoptosis signal-regulating kinase 1-p38/c-Jun N-terminal kinase pathway. nih.govnih.gov this compound can also block the phosphorylation of Smad3 in fibroblasts. nih.govnih.gov Additionally, this compound-induced autophagy in alveolar macrophages may play a role in relieving inflammation and fibrosis by promoting the removal of damaged mitochondria, leading to apoptosis resistance and ROS reduction. thno.org This decreased secretion of inflammatory factors and reduced recruitment of immune cells can result in the alleviation of tissue injury and abnormal collagen repair. thno.org

Anti-Osteoporosis Effects

This compound has demonstrated potential in improving osteoporosis by influencing bone formation and inhibiting bone resorption. Studies have shown that this compound can increase bone mineral density and ultimate load in ovariectomized rats, a model for postmenopausal osteoporosis. biosciencetrends.com It promotes bone trabeculae formation and bone differentiation. biosciencetrends.com Mechanistically, this compound can activate the PI3K/P38/AKT signaling pathway and inhibit the apoptosis signaling pathway in bone tissue cells. biosciencetrends.com It has also been shown to improve the viability of osteoblast-like cells. biosciencetrends.com this compound promotes the proliferation and differentiation of osteoblasts, which might be related to its effects on up-regulating estrogen receptors (ER-α and ER-β) and β-catenin protein expression, stimulating Lrp5 and β-catenin mRNA expression levels, and increasing the ratio of OPG/RANKL. nih.gov Furthermore, this compound reduces ovariectomy-induced bone loss by enhancing osteoblastogenesis and inhibiting osteoclastogenesis. nih.gov It promotes osteoblastogenesis through up-regulating the OPG/RANKL ratio and inhibits osteoclastogenesis by down-regulating the levels of RANKL-induced TRAF6 and downstream signaling molecules, including MAPKs, Akt, NF-κB, AP-1, cathepsin K, and NFATc1. nih.gov this compound also inhibits the TLR4/MyD88 pathway to decrease the levels of TRAF6 and related proteins. nih.gov In mouse macrophages, this compound induces the expression of ALP, Runx2, and OCN to promote osteogenesis by suppressing NF-κB nuclear transport, NLRP3 inflammasome, and reactive oxygen species (ROS) levels. mdpi.com

Antioxidative Mechanisms

This compound's antioxidative effects are mediated through multiple pathways that enhance the cellular defense against oxidative damage and mitigate the accumulation of harmful oxidation products.

Activation of Antioxidant Enzymes (SOD, CAT, GPX, eNOS, HO-1, Nrf2)

This compound has been shown to enhance the activity and expression of key endogenous antioxidant enzymes, which play crucial roles in scavenging free radicals and neutralizing harmful reactive species. Studies have demonstrated that this compound treatment can significantly increase the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) dovepress.comspandidos-publications.comnih.govspandidos-publications.comresearchgate.net. For instance, in a pig model of coronary heart disease, administration of this compound (80 mg/kg) significantly increased SOD and CAT levels compared to the untreated model group spandidos-publications.com. Similarly, in cisplatin-induced acute kidney injury in rats, this compound improved renal antioxidant capacity by increasing the levels of SOD and CAT nih.govresearchgate.net. This compound has also been reported to increase glutathione (GSH) levels spandidos-publications.comresearchgate.net, which is a crucial substrate for GPX activity nih.gov.

The activation of these enzymes is often linked to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant defense system, controlling the expression of numerous antioxidant genes, including HO-1, NQO1, GST, GCLM, SOD, CAT, and GPX researchgate.netnih.govencyclopedia.pub. Research indicates that this compound can activate Nrf2 researchgate.netresearchgate.netnih.govencyclopedia.pubresearchgate.net. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of these protective enzymes researchgate.netencyclopedia.pub. Studies have shown that this compound promotes the nuclear transcription of Nrf2 and activates the Nrf2/HO-1 signaling axis nih.govresearchgate.net. Heme oxygenase-1 (HO-1), a downstream target of Nrf2, plays a significant role in mitigating oxidative stress encyclopedia.pubsemanticscholar.org. This compound has been found to increase HO-1 levels encyclopedia.pubresearchgate.net. The protective effect of this compound against oxidative stress is often attenuated when Nrf2 is inhibited, highlighting the importance of this pathway in its mechanism of action nih.govresearchgate.net.

While studies specifically on this compound's direct effect on endothelial nitric oxide synthase (eNOS) are less prominent than those on SOD, CAT, GPX, Nrf2, and HO-1, research on its aglycone, diosgenin, suggests a potential link to nitric oxide (NO) metabolism. Diosgenin has been shown to activate antioxidant enzymes including eNOS and improve endothelial function, which is crucial for vascular health dovepress.comnih.gov. Diosgenin can also increase NO production dovepress.comnih.gov. Given that this compound is a glycoside of diosgenin, further research is needed to fully elucidate this compound's specific impact on eNOS and NO bioavailability.

Table 1 presents representative data on the effect of this compound on antioxidant enzyme levels in a pig model of coronary heart disease.

ParameterControl GroupCHD Model GroupThis compound (80 mg/kg) Group
SOD (U/ml)IncreasedDecreasedSignificantly Increased
CAT (U/ml)IncreasedDecreasedSignificantly Increased
GSH (µmol/l)IncreasedDecreasedSignificantly Increased

Note: Data is illustrative based on reported trends spandidos-publications.com. Specific numerical values may vary between studies.

Inhibition of Lipid Peroxidation and Reduction of Oxidative Stress Markers (MDA, NO, iNOS)

Oxidative stress leads to the peroxidation of lipids, particularly polyunsaturated fatty acids, resulting in the formation of harmful byproducts such as malondialdehyde (MDA) nih.govtandfonline.com. MDA is a widely used marker of lipid peroxidation and oxidative damage nih.govtandfonline.com. This compound has consistently demonstrated the ability to inhibit lipid peroxidation and reduce MDA levels in various experimental models spandidos-publications.comnih.govresearchgate.netresearchgate.nettandfonline.comnih.govshahed.ac.ir. For instance, this compound treatment significantly decreased elevated MDA levels in the heart tissue of pigs with coronary heart disease spandidos-publications.com. Similarly, in rats with cisplatin-induced acute kidney injury, this compound suppressed the accumulation of oxides like MDA nih.govresearchgate.net. Diosgenin, the aglycone of this compound, has also been shown to suppress the elevation of MDA levels nih.govshahed.ac.ir.

Beyond lipid peroxidation markers, this compound also influences factors related to nitrosative stress, which involves reactive nitrogen species like nitric oxide (NO) and peroxynitrite. While NO produced by eNOS is crucial for vascular function, inducible nitric oxide synthase (iNOS) can produce large amounts of NO that contribute to oxidative and inflammatory responses nih.govtandfonline.com. Studies on diosgenin have indicated its ability to inhibit the increase of iNOS expression induced by certain conditions nih.govtandfonline.com. Diosgenin has also been shown to regulate enzymes related to NO metabolism and increase NO production, contributing to improved vascular function dovepress.comnih.gov. This compound, acting as an FXR agonist, may also indirectly influence iNOS upregulation, as FXR agonists have been reported to inhibit iNOS in some contexts researchgate.net. Diosgenin has been shown to inhibit elevated oxido-nitrosative stress tandfonline.com.

Table 2 summarizes the effects of this compound on MDA levels in different studies.

ModelTreatmentEffect on MDA LevelsReference
Coronary Heart Disease (Pig Model)This compound (80 mg/kg)Significantly Decreased spandidos-publications.com
Cisplatin-induced AKI (Rats)This compoundSuppressed Accumulation nih.govresearchgate.net
High-Fat Diet-induced Obesity (Mice)DiosgeninSignificantly Suppressed nih.gov
Streptozotocin-induced Diabetes (Rats)Diosgenin (40 mg/kg)Significantly Reversed shahed.ac.ir
TNBS-induced Colitis (Rats)DiosgeninSignificantly Inhibited tandfonline.com

Biosynthesis and Biotransformation of Dioscin

Diosgenin (B1670711) Biosynthesis Pathways in Plants

The fundamental backbone of diosgenin is synthesized via the isoprenoid biosynthetic pathways, which produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two primary pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govoup.comcas.cz While both pathways contribute to the pool of IPP and DMAPP, the MVA pathway is generally considered the preferred route for sterol and triterpenoid (B12794562) synthesis in angiosperms. nih.govnih.gov

Mevalonate (MVA) Pathway

The MVA pathway is a critical metabolic route that produces IPP and DMAPP, the universal precursors for all isoprenoids. wikipedia.org This pathway begins in the cytosol with the condensation of three molecules of Acetyl-CoA. wikipedia.orgksu.edu.sa

The key steps are as follows:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.orglibretexts.org

A third molecule of acetyl-CoA is added to acetoacetyl-CoA by the enzyme HMG-CoA synthase, resulting in the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orglibretexts.orgresearchgate.net

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR). This step is the primary rate-limiting step of the MVA pathway. wikipedia.orgresearchgate.net

Mevalonate undergoes two successive phosphorylation steps, followed by a decarboxylation, to yield the five-carbon intermediate, isopentenyl pyrophosphate (IPP). wikipedia.orgresearchgate.net

IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP). wikipedia.org

Methylerythritol Phosphate (MEP) Pathway

Operating in the plastids, the MEP pathway provides an alternative route to the synthesis of IPP and DMAPP. nih.govcas.cz This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net Although often associated with the biosynthesis of smaller terpenoids like monoterpenes and diterpenes, there is evidence that the MEP pathway can also contribute precursors for diosgenin synthesis. cas.cz The expression of key MEP pathway genes, such as the one encoding 1-deoxy-D-xylulose 5-phosphate-reductoisomerase (DXR), in diosgenin-producing plants suggests that this pathway plays a role in providing the necessary isoprenoid building blocks. cas.cz

Key Enzymes and Genes Involved in Biosynthesis

The biosynthesis of diosgenin from the basic IPP and DMAPP units is a multi-step process catalyzed by a series of specific enzymes. nih.govresearchgate.net The expression levels of the genes encoding these enzymes are crucial for the final yield of diosgenin. nih.gov

EnzymeAbbreviationGene(s)Function in Diosgenin/Dioscin Biosynthesis
3-hydroxy-3-methylglutaryl-CoA Reductase HMGRHMGRCatalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the MVA pathway. nih.govresearchgate.netresearchgate.net
Squalene Synthase SQSSQSCatalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. nih.govresearchgate.netresearchgate.net
Cycloartenol Synthase CASCASCatalyzes the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a key step directing carbon flow towards sterol synthesis. nih.govnih.govresearchgate.net
Cytochrome P450 Monooxygenases CYP450se.g., CYP90G6, CYP94D144A large family of enzymes that catalyze a series of crucial oxidation and hydroxylation reactions to convert cholesterol or other sterol precursors into diosgenin. nih.govmdpi.comnih.gov
UDP-dependent Glycosyltransferases UGTsUGTsCatalyze the final step in dioscin biosynthesis by attaching sugar moieties to the diosgenin aglycone. nih.govoup.commdpi.com

This table is interactive. Users can sort columns to view the information as needed.

Precursors in Biosynthesis

The synthesis of the complex diosgenin molecule begins with simple precursors and proceeds through several key intermediates. nih.govresearchgate.net

Precursor / IntermediateRole in Biosynthesis
Acetyl-CoA The fundamental two-carbon building block that initiates the MVA pathway. nih.govwikipedia.orgresearchgate.net
Squalene A 30-carbon linear triterpene formed from the condensation of two farnesyl pyrophosphate molecules. It is the direct precursor for sterol cyclization. nih.govlibretexts.orgresearchgate.net
Cholesterol Long considered a key intermediate sterol that undergoes a series of enzymatic modifications by CYP450s to form diosgenin. nih.govnih.gov However, recent studies in plants like Trigonella foenum-graecum suggest that diosgenin biosynthesis may not be directly associated with cholesterol, but rather with other 24-alkyl sterols such as campesterol (B1663852) or β-sitosterol. nih.govfrontiersin.org

This table is interactive. Users can sort columns for easier data comparison.

Regulation of Biosynthesis at Molecular Level

The biosynthesis of diosgenin is tightly regulated at the molecular level, primarily through the transcriptional control of key enzyme-encoding genes. Various transcription factors from families such as HD-ZIP, MYB, bHLH, and WRKY have been identified as potential regulators of the pathway. nih.govmdpi.com For instance, the transcription factor DZHDZ32 has been shown to upregulate diosgenin biosynthesis by directly binding to the promoters of genes like ACAT and GPPS1. mdpi.com

Furthermore, the pathway can be influenced by external elicitors. Plant signaling molecules such as ethylene (B1197577) and methyl jasmonate have been shown to enhance the expression of genes like HMGR and CAS, leading to increased accumulation of diosgenin. researchgate.netresearchgate.net This suggests a link between defense signaling and the production of this specialized metabolite.

Biotransformation of this compound to Diosgenin

In industrial applications, diosgenin is primarily obtained by hydrolyzing this compound extracted from plant material. nih.gov Traditional methods rely on acid hydrolysis, a process that generates significant amounts of acidic wastewater, causing environmental pollution. nih.govacs.orgguidechem.com As a result, biotransformation methods using microorganisms or isolated enzymes have emerged as a more environmentally friendly and efficient alternative. nih.govmdpi.com

This bioprocess involves the cleavage of the glycosidic bonds of this compound to release the aglycone, diosgenin. scilit.com Various microorganisms, particularly fungi, have been identified for their ability to efficiently carry out this transformation. Strains of Penicillium, Fusarium, and Aspergillus have been successfully used in submerged or solid-state fermentation to convert this compound and other saponins (B1172615) in yam rhizomes directly into diosgenin with high yields, often exceeding 90%. nih.govacs.orgnih.gov This microbial conversion avoids the use of harsh acids and simplifies the purification process, offering a promising clean production method. nih.govtaylorfrancis.com Enzymatic hydrolysis, using specific enzymes like β-dextranase, is another clean approach being developed to selectively cleave the sugar chains from the saponin (B1150181). researchgate.net

Hydrolysis Process and Active Metabolites

The hydrolysis of this compound is a fundamental process that breaks the glycosidic bonds, releasing the sugar molecules and the aglycone, diosgenin. This can be achieved through various methods, including acid hydrolysis and enzymatic biotransformation. wikipedia.orgyoutube.comnih.gov

Traditionally, diosgenin has been produced commercially through acid hydrolysis of this compound extracted from plants like those of the Dioscorea genus. nih.govresearchgate.net This method typically involves the use of mineral acids such as sulfuric acid or hydrochloric acid. youtube.comnih.gov The process requires heating for several hours to completely break down the glycosidic linkages. youtube.comgoogle.com However, acid hydrolysis can lead to environmental concerns due to the generation of acidic wastewater. nih.govnih.gov

A more environmentally friendly approach is the use of enzymatic hydrolysis or biotransformation. nih.govresearchgate.net This method utilizes specific enzymes, such as β-glucosidases, to catalyze the cleavage of the sugar chains from the this compound molecule. rsc.org Microorganisms, like Penicillium this compound, have been investigated for their ability to directly biotransform this compound into diosgenin. nih.govnih.gov Enzymatic hydrolysis is often more specific and can be performed under milder conditions compared to acid hydrolysis. researchgate.netrsc.org

The hydrolysis of this compound results in the formation of diosgenin and a trisaccharide chain composed of two rhamnose units and one glucose unit. dovepress.com Studies have shown that after oral administration, this compound is metabolized to diosgenin, which is considered the true active ingredient. researchgate.net In simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), this compound has been observed to degrade and convert into diosgenin. nih.gov

Hydrolysis MethodReagent/EnzymeKey ConditionsPrimary ProductsReference
Acid HydrolysisSulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)High temperature (e.g., 95°C) for several hoursDiosgenin, Glucose, Rhamnose youtube.comnih.gov
Enzymatic Hydrolysisβ-glucosidaseSpecific pH and temperature (e.g., pH 4.81, 56.7°C)Diosgenin, Sugar Moieties researchgate.netrsc.org
Microbial BiotransformationPenicillium this compoundFermentation at 30°C for 50 hoursDiosgenin nih.govnih.gov
In vitro (simulated)Simulated Gastric Fluid (SGF, pH 1.2)IncubationDiosgenin nih.gov
In vitro (simulated)Simulated Intestinal Fluid (SIF, pH 6.8)IncubationDiosgenin nih.gov

Role of Diosgenin as the Primary Active Form

Extensive research indicates that diosgenin is the principal active metabolite of this compound. researchgate.net While this compound itself may possess some pharmacological properties, its biotransformation to diosgenin is crucial for many of its significant biological effects. researchgate.net After oral administration, this compound is poorly absorbed in its glycosidic form and must be hydrolyzed by gastric acid or intestinal microflora into diosgenin to be absorbed and exert its systemic effects.

The pharmacological activities attributed to this compound, such as its anti-inflammatory, anti-tumor, and lipid-lowering effects, are often demonstrated to be mediated by diosgenin. dovepress.comscielo.br For instance, diosgenin has been shown to induce apoptosis in various cancer cell lines and possesses anti-thrombotic properties. dovepress.comscielo.brresearchgate.net The structural similarity of diosgenin to cholesterol and steroid hormones allows it to interact with various biological pathways. dovepress.com

The conversion of this compound to diosgenin is a key metabolic step that unlocks its therapeutic potential. The sugar portion of the this compound molecule influences its solubility and absorption characteristics, but it is the aglycone, diosgenin, that is primarily responsible for the interaction with molecular targets within the body, leading to the observed pharmacological responses. dovepress.comresearchgate.net

CompoundRoleKey Pharmacological ActivitiesReference
This compoundPrecursor/ProdrugServes as the delivery form of diosgenin researchgate.net
DiosgeninPrimary Active MetaboliteAnti-inflammatory, anti-tumor, anti-thrombotic, lipid-lowering dovepress.comscielo.br

Pharmacological Research Methodologies

In Vitro Studies and Cell Culture Models

In vitro studies using various cell lines are fundamental to understanding the direct effects of dioscin at the cellular level. These studies employ a variety of assays to measure cellular responses to this compound treatment.

Cell Viability and Proliferation Assays (e.g., CCK-8)

Cell viability and proliferation assays are commonly used to determine the effect of this compound on the growth and survival of cells. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method that utilizes a tetrazolium salt (WST-8) which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye dojindo.com. The amount of formazan produced is directly proportional to the number of viable cells. Studies have shown that this compound can significantly inhibit the proliferation and viability of various cancer cell lines in a dose-dependent and time-dependent manner, including colorectal cancer (HCT116) wjgnet.com, gallbladder cancer (NOZ and SGC996) ijbs.comsemanticscholar.org, lung cancer (A549, H1299, HCC827, H1975) researchgate.netjcancer.org, oral squamous cell carcinoma (SCC15, SCC-4, SCC-25) nih.govjcancer.org, and breast cancer (MDA-MB-468, MCF-7) researchgate.netplos.org. For instance, this compound significantly inhibited the viability of HCT116 cells with increasing concentrations (0, 1.25, 2.5, and 5 μg/mL), showing a gradual reduction in viability wjgnet.comnih.gov. Similarly, this compound treatment significantly inhibited the proliferation of NOZ and SGC996 cells in a dose-dependent manner, with IC50 values of 4.465 μM and 5.049 μM, respectively ijbs.comsemanticscholar.org. Notably, some studies indicate that this compound exhibits lower toxicity towards normal cells compared to cancer cells ijbs.comsemanticscholar.orgresearchgate.net.

Cell Line This compound Concentration (µg/mL) Cell Viability (% of Control) Reference
HCT116 0 100.90 ± 1.18 wjgnet.comnih.gov
HCT116 1.25 73.34 ± 2.09 wjgnet.comnih.gov
HCT116 2.5 53.00 ± 1.49 wjgnet.comnih.gov
HCT116 5 45.76 ± 1.89 wjgnet.comnih.gov
Cell Line This compound IC50 (µM) Reference
NOZ 4.465 ijbs.comsemanticscholar.org
SGC996 5.049 ijbs.comsemanticscholar.org
MDA-MB-468 1.53 plos.org
MCF-7 4.79 plos.org

Apoptosis Detection (Flow Cytometry, Caspase Activity, Protein Expression)

Apoptosis, or programmed cell death, is a key mechanism by which potential therapeutic agents can exert their effects. Flow cytometry, often using Annexin V-FITC/PI staining, is a common technique to quantify the percentage of apoptotic cells within a population wjgnet.comjcancer.orgnih.govijbs.com. This compound has been shown to induce apoptosis in various cancer cell lines, with the rate of apoptosis increasing with higher this compound concentrations wjgnet.comnih.gov. For example, flow cytometry analysis revealed that this compound treatment increased the rate of apoptosis in HCT116 cells in a dose-dependent manner wjgnet.comnih.gov.

Assessment of caspase activity is another crucial method for detecting apoptosis, as caspases are key executioners of the apoptotic pathway amegroups.cn. Studies have demonstrated that this compound can activate caspases, such as caspase-3 and caspase-9, contributing to the induction of apoptosis jcancer.orgijbs.comamegroups.cnspandidos-publications.comnih.gov. Western blot analysis is frequently used to examine the protein expression levels of key apoptotic regulators, including pro-apoptotic proteins like Bax and cleaved caspase-3, and anti-apoptotic proteins like Bcl-2 and PARP wjgnet.comjcancer.orgnih.govijbs.comamegroups.cnspandidos-publications.comnih.gov. Research indicates that this compound treatment can lead to increased expression of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3, cleaved PARP) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), shifting the balance towards apoptosis wjgnet.comjcancer.orgnih.govijbs.comamegroups.cnspandidos-publications.comnih.gov. For instance, in HCT116 cells, increasing this compound concentrations significantly increased the protein expression levels of Bax and Caspase-3, while significantly decreasing Bcl-2 expression wjgnet.com.

Cell Line This compound Concentration (µg/mL) Bax/Bcl-2 Ratio Caspase-3 mRNA Expression (Fold Change) Reference
HCT116 0 1.00 ± 0.03 1.62 ± 0.26 nih.gov
HCT116 1.25 1.48 ± 0.29 1.37 ± 0.20 nih.gov
HCT116 2.5 2.34 ± 0.48 2.16 ± 0.26 nih.gov
HCT116 5 2.62 ± 0.44 2.21 ± 0.11 nih.gov

Migration and Invasion Assays (e.g., Transwell, Wound Healing)

Cell migration and invasion are critical processes in cancer metastasis. Transwell assays and wound healing (scratch) assays are widely used in vitro methods to assess the ability of cells to migrate and invade wjgnet.comijbs.comsemanticscholar.orgresearchgate.netnih.govijbs.comspandidos-publications.commelnet.org.nzresearchgate.netnih.gov. Transwell assays involve cells migrating or invading through a porous membrane, often coated with Matrigel (B1166635) for invasion assays researchgate.netnih.gov. Wound healing assays involve creating a "wound" or gap in a confluent cell monolayer and observing the rate at which cells migrate to close the gap wjgnet.comresearchgate.netnih.govijbs.comspandidos-publications.commelnet.org.nzresearchgate.netnih.gov. Studies have consistently shown that this compound can inhibit the migration and invasion of various cancer cell lines, including colorectal cancer (HCT116) wjgnet.comnih.gov, gallbladder cancer (NOZ, SGC996) ijbs.comsemanticscholar.org, skin cancer (A431) spandidos-publications.commelnet.org.nz, gastric cancer (SGC-7901) researchgate.net, hepatocellular carcinoma (HepG2) nih.govmdpi.com, lung cancer (A549, H1299, NCI-H520, SK-MES-1) researchgate.netijbs.com, and breast cancer (MDA-MB-231, MCF-7) researchgate.net. For example, this compound markedly reduced the rate of HCT116 cell invasion in Transwell assays wjgnet.comnih.gov. Wound healing assays have also demonstrated that this compound treatment resulted in slower rates of wound closure in lung squamous cell carcinoma cells ijbs.com.

Immunofluorescence and Western Blot Analysis for Protein Expression

Immunofluorescence and Western blot analysis are essential techniques for detecting and quantifying the expression levels of specific proteins within cells wjgnet.comjcancer.orgijbs.comamegroups.cnspandidos-publications.comnih.govmdpi.comnih.gove-century.usresearchgate.netfrontiersin.org. These methods are crucial for investigating the molecular mechanisms underlying this compound's effects. Western blotting allows for the separation of proteins by size and their detection using specific antibodies, providing quantitative data on protein expression levels wjgnet.comjcancer.orgijbs.comamegroups.cnspandidos-publications.comnih.govmdpi.comnih.gove-century.usresearchgate.netfrontiersin.org. Immunofluorescence microscopy uses fluorescently labeled antibodies to visualize the location and expression of proteins within cells or tissues spandidos-publications.commdpi.comnih.gove-century.usresearchgate.netfrontiersin.org. These techniques have been used to show that this compound can modulate the expression of a wide range of proteins involved in processes such as apoptosis (e.g., Bax, Bcl-2, caspases, PARP, p53) wjgnet.comjcancer.orgnih.govijbs.comamegroups.cnspandidos-publications.comnih.gov, cell cycle regulation (e.g., Skp2) wjgnet.com, migration and invasion (e.g., MMP2, MMP9, E-cadherin, N-cadherin, Vimentin) researchgate.netijbs.comspandidos-publications.commelnet.org.nzresearchgate.netnih.govmdpi.come-century.us, and signaling pathways (e.g., Notch1, Jagged1, Hes1, ATM, p-ATM, p-SHP1, MAPK pathway proteins, PI3K/AKT pathway proteins, NF-κB, TLR4, MyD88, TGF-β1, Smad2/3) wjgnet.comsemanticscholar.orgijbs.comspandidos-publications.commelnet.org.nznih.govmdpi.comnih.gove-century.usfrontiersin.org. For instance, Western blot analysis showed that this compound treatment increased the expression levels of Bax and cleaved caspase-3 while decreasing Bcl-2 in HCT116 cells wjgnet.com. Immunofluorescence has been used to confirm the decreased protein expression of Vimentin in this compound-treated HepG2 cells mdpi.com.

Real-time PCR for Gene Expression Analysis

Real-time PCR (quantitative reverse transcription PCR, qRT-PCR) is a sensitive technique used to measure the mRNA expression levels of specific genes wjgnet.comresearchgate.netnih.govnih.gove-century.usresearchgate.netfrontiersin.orgsemanticscholar.orgmdpi.comnih.govupdatepublishing.com. This method allows researchers to determine how this compound treatment affects gene transcription. Studies have utilized real-time PCR to investigate the impact of this compound on the mRNA expression of genes related to apoptosis (e.g., Caspase-3, Bax/Bcl-2 ratio) wjgnet.comnih.gov, invasion and metastasis (e.g., MMP2, MMP9) researchgate.net, inflammatory factors (e.g., IL-6, IL-1β, TNF-α) e-century.us, uric acid excretion (e.g., GLUT-9, OAT-1) nih.gov, and other cellular processes researchgate.netfrontiersin.orgsemanticscholar.orgmdpi.comnih.govupdatepublishing.com. For example, real-time PCR analysis showed that this compound treatment increased the Caspase-3 mRNA expression and the Bax/Bcl-2 ratio in HCT116 cells nih.gov. Another study used qRT-PCR to validate the differential expression of genes involved in diosgenin (B1670711) biosynthesis in Trigonella foenum-graecum mdpi.comnih.govupdatepublishing.com.

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the systemic effects of this compound, its bioavailability, metabolism, and efficacy in a complex biological system. These models can mimic human diseases and allow for the assessment of this compound's impact on tumor growth, metastasis, organ function, and other physiological parameters. Studies have employed various animal models, including those for cancer xenografts jcancer.orgscielo.br, hyperuricemia nih.gov, IgA nephropathy jove.com, asthma nih.gov, aging scispace.commdpi.com, and atherosclerosis scispace.com.

In cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of this compound in vivo jcancer.orgscielo.br. These studies can assess the effect of this compound on tumor volume, weight, and the expression of various biomarkers within the tumor tissue jcancer.orgijbs.comscielo.br. For instance, this compound has shown tumor suppressive effects in xenograft tumor models, leading to a notable decrease in tumor volume and weight jcancer.org. Immunohistochemical staining of tumor tissues can be performed to assess cell proliferation markers like Ki67 or apoptotic markers ijbs.comfrontiersin.org.

Animal models of other diseases are also used to investigate this compound's therapeutic potential. In hyperuricemia models, this compound has been shown to decrease serum uric acid levels and enhance urate excretion nih.gov. In IgA nephropathy model mice, this compound alleviated IgA deposition and glomerular mesangial hyperplasia jove.com. Animal models of asthma have demonstrated that this compound can inhibit pulmonary inflammation nih.gov. Studies in aging rat models have shown that this compound can improve cognitive function and reduce oxidative damage scispace.commdpi.com. These in vivo studies provide valuable data on the potential therapeutic applications of this compound beyond in vitro observations.

Xenograft Tumor Models

Xenograft tumor models, typically established in immunodeficient mice, are widely used to evaluate the in vivo antitumor activity of potential therapeutic agents like this compound. Studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell xenografts. For instance, in colorectal cancer models using HCT-116 and HT-29 cells, this compound treatment at a dose of 5 mg/kg substantially suppressed tumor growth. dovepress.com The tumor volume in HCT-116 xenografts decreased from 825 mm³ in the vehicle group to 340 mm³ in the this compound-treated group, while in HT-29 models, it reduced from 605 mm³ to 240 mm³. dovepress.com

This compound has also shown potent tumor suppressive effects in xenograft models of non-small cell lung cancer (NSCLC), leading to a notable decrease in tumor volume and weight. jcancer.orgnih.gov In oral squamous cell carcinoma (OSCC) xenograft models, this compound treatment effectively inhibited tumor growth. jcancer.org Furthermore, studies in gallbladder cancer xenografts indicated that this compound inhibited tumor growth in a dose-dependent manner. ijbs.com The anti-tumor effects of this compound in these models are often associated with the induction of apoptosis and the regulation of various signaling pathways involved in cancer cell proliferation and survival. dovepress.comjcancer.orgjcancer.orgijbs.comresearchgate.netjcancer.org For example, this compound has been shown to promote ubiquitination-mediated degradation of proteins like survivin and BMI1, which are often overexpressed in cancers and linked to poor prognosis. jcancer.orgjcancer.org

Disease-Specific Animal Models (e.g., Hyperuricemia, Atherosclerosis, Diabetic Mice)

This compound's therapeutic potential has been investigated in various disease-specific animal models, providing insights into its effects on metabolic and chronic conditions.

In hyperuricemia models induced by agents like potassium oxonate, this compound has demonstrated the ability to lower serum uric acid levels in both rats and mice. mdpi.comresearchgate.netnih.gov Studies in hyperuricemic mice showed that this compound treatment significantly decreased serum uric acid and creatinine (B1669602) levels, increased the clearance and fractional excretion of uric acid, and reduced renal pathological lesions. nih.gov this compound's active metabolite, tigogenin (B51453), has been identified as contributing to these effects by inhibiting uric acid reabsorption and promoting its excretion. researchgate.netnih.gov Research also suggests that this compound can alleviate kidney oxidative stress and inflammatory responses in hyperuricemia models. mdpi.com

In the context of atherosclerosis, studies using hyperuricemic ApoE−/− mice, a model prone to accelerated atherosclerosis, showed that this compound treatment ameliorated the progression of atherosclerotic lesions and modulated cholesterol metabolism. mdpi.comresearchgate.net this compound treatment significantly reduced serum uric acid and cholesterol levels in these mice. mdpi.comresearchgate.net The effects on cholesterol metabolism were found to be partially mediated through the regulation of the FXR-SHP-CYP7A1 signaling pathway in the liver. mdpi.comresearchgate.net

This compound and its related compounds have also been studied in diabetic animal models. In streptozotocin (B1681764) (STZ)-induced diabetic mice, this compound significantly ameliorated renal damage by reducing inflammatory responses and antagonizing the activation of the TLR4/NF-κB pathway. sci-hub.senih.gov Diosgenin, the aglycone of this compound, has shown protective effects against diabetic peripheral neuropathy in mice, improving behavioral and morphological changes, reducing oxidative stress markers, and increasing antioxidant enzyme activities. nih.gov Diosgenin also alleviated diabetic retinopathy pathology in a mouse model of type 2 diabetes, improving retinal thickness and reducing apoptosis-related proteins. iiarjournals.org Furthermore, diosgenin glucoside, a related saponin (B1150181), demonstrated protective effects against myocardial injury in diabetic mice by improving glucose tolerance, lipid profiles, and reducing inflammatory cytokines. e-century.us this compound has also been shown to attenuate high-fat diet-induced insulin (B600854) resistance in mice by affecting the IRS-1/PI3K/Akt signaling pathway in adipose tissue. spandidos-publications.com

Other disease models where this compound has shown therapeutic effects include collagen-induced arthritis in mice, where it reduced paw swelling, arthritis index, and alleviated damage to synovial tissue nih.gov, and a rat model of aluminum chloride-induced Alzheimer's-like pathology, where this compound improved memory, decreased oxidative stress, and reduced proinflammatory cytokine levels phcog.comphcog.com. This compound also showed protective effects against cisplatin-induced intestinal toxicity in rats by mitigating oxidative stress and inflammation. nih.gov

Histopathological and Immunohistochemical Analysis of Tissues

Histopathological and immunohistochemical analyses are crucial techniques used in preclinical studies to evaluate the effects of this compound on tissue morphology and protein expression.

Histopathological analysis has been employed to assess tissue damage and the protective effects of this compound in various disease models. In hyperuricemia models, this compound treatment was shown to reduce renal pathological lesions. nih.gov Histopathological micrographs of sciatic nerves in diabetic mice treated with diosgenin showed improvement. nih.gov In a rat model of aluminum chloride-induced Alzheimer's-like pathology, histopathological analysis confirmed the neuroprotective effect of this compound in the hippocampal region. phcog.comphcog.com Studies on collagen-induced arthritis in mice utilized histopathological analysis to reveal that this compound alleviated damage to synovial tissue. nih.gov In a rat model of osteoarthritis, histopathological staining (H&E and Safranin-O-Fast green) showed that this compound significantly reversed characteristics of osteoarthritis such as cartilage surface erosion and chondrocyte diminution. nih.gov Histopathological analysis of kidney and pancreas tissues in diabetic rats treated with this compound also revealed improvements in pathological changes. rsc.org Additionally, histopathological staining was used to analyze intestinal injury in a rat model of cisplatin-induced intestinal toxicity, where this compound inhibited mucosal damage. nih.gov In xenograft tumor models, histopathological analysis of tumor tissues can provide information on the effects of this compound on tumor structure and cell density. researchgate.net Analysis of liver and spleen tissues in gallbladder cancer xenograft models treated with this compound showed no significant effect on organ structures, suggesting good tolerance at the tested dose. ijbs.com

Immunohistochemical analysis allows for the visualization of specific protein expression within tissues, providing insights into the molecular mechanisms of this compound's effects. In OSCC xenograft tumors, immunohistochemistry revealed that this compound treatment reduced the protein levels of EGFR and survivin. jcancer.org In diabetic mice with myocardial injury, immunohistochemical staining was used to evaluate the presence and localization of RIP140 and p-p65. e-century.us Immunohistochemical staining in high-fat diet-induced insulin-resistant mice showed that this compound affected the protein expression of p-IRS1 and p-Akt in adipose tissue. spandidos-publications.com In osteoarthritis rat models, immunohistochemical staining confirmed the anti-inflammatory and anti-catabolic effects of this compound by analyzing proteins like collagen II, aggrecan, MMP13, and iNOS. nih.gov Immunohistochemical analysis was also used in xenograft models to examine the expression of markers like Ki67 (proliferation), Skp2, and HK2. researchgate.net In a DMBA-induced rat mammary carcinoma model, immunohistochemistry was used to reveal the expression of AhR and Nrf-2. journaljpri.com

Evaluation of Biochemical Markers and Organ Indices

Evaluation of biochemical markers and organ indices is a common practice in pharmacological research to assess the systemic effects of this compound and its impact on organ function.

In hyperuricemia animal models, biochemical markers such as serum uric acid, creatinine (CREA), and blood urea (B33335) nitrogen (BUN) are measured to evaluate kidney function and the efficacy of this compound in reducing hyperuricemia. mdpi.comnih.govnih.gov this compound treatment has been shown to significantly reduce the elevated levels of these markers. mdpi.comnih.govnih.gov Liver xanthine (B1682287) oxidase (XO) activity, an enzyme involved in uric acid production, has also been assessed, with some studies indicating that this compound does not have a significant impact on its activity in the liver, suggesting its primary mechanism in hyperuricemia may involve uric acid excretion. mdpi.com Serum and urine uric acid concentrations are also directly measured. worldscientific.com

In diabetic models, biochemical parameters such as blood glucose levels, serum insulin, total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C are evaluated to assess the effects of this compound on glucose and lipid metabolism. nih.goviiarjournals.orge-century.usspandidos-publications.comrsc.org this compound and its related compounds have been shown to improve glucose tolerance, reduce blood glucose levels, and ameliorate dyslipidemia in diabetic animals. nih.gove-century.usspandidos-publications.comrsc.org Markers of oxidative stress, such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), are also commonly measured in various disease models, including diabetic peripheral neuropathy and atherosclerosis, to assess this compound's antioxidant effects. nih.govphcog.comphcog.comnih.govrsc.orgspandidos-publications.com Inflammatory markers, including cytokines like IL-1β, IL-6, and TNF-α, are frequently quantified in serum or tissue samples to evaluate this compound's anti-inflammatory properties in conditions like hyperuricemia, diabetic nephropathy, and atherosclerosis. mdpi.comsci-hub.senih.gove-century.usnih.govrsc.orgspandidos-publications.comnih.govdovepress.com

Organ indices, such as the kidney index (kidney weight relative to body weight), are used to assess organ hypertrophy or damage. In hyperuricemia models, the kidney index was found to be significantly increased and reduced by this compound treatment. mdpi.comnih.gov

In studies related to cardiac function, serum levels of heart injury markers like creatine (B1669601) kinase (CK), CK-MB, lactate (B86563) dehydrogenase (LDH), and cardiac troponin T (cTnT) have been measured in animal models of coronary heart disease, showing that this compound can reduce these markers. e-century.usspandidos-publications.com

Biochemical markers related to specific disease pathways are also assessed. For example, in Alzheimer's models, levels of acetylcholinesterase, glutamate, and neurotransmitters are quantified. phcog.comphcog.com In atherosclerosis research, markers related to lipid metabolism and inflammatory responses in vascular tissues are evaluated. mdpi.comresearchgate.netdovepress.comnih.gov

Clinical Investigations

Clinical investigations into this compound, while less extensive than preclinical studies, have begun to explore its potential therapeutic benefits in humans.

Observed Therapeutic Benefits and Safety Profiles

Clinical research on this compound and diosgenin-containing preparations has suggested potential therapeutic benefits in certain conditions. Some clinical studies using diosgenin-rich wild yam extract have indicated a possible slight enhancement of cognitive function in healthy adults. darwin-nutrition.frscispace.com Preparations containing diosgenin and its analogs have been used in China for many years to treat cardiovascular diseases, including coronary heart disease and atherosclerosis. nih.govdovepress.com Clinical studies have suggested that these preparations may have anti-inflammatory, antioxidant, and cholesterol-lowering effects relevant to atherosclerosis treatment. nih.govdovepress.com A clinical study revealed that treatment with a this compound-enriched preparation decreased serum cholesterol levels in individuals with hyperuricemia. mdpi.comresearchgate.net

Regarding safety, preclinical studies have generally suggested a relatively high safety profile for natural steroid saponins (B1172615) like diosgenin. nih.gov However, the provided instructions strictly exclude detailing safety/adverse effect profiles, so specific findings on this aspect from clinical investigations cannot be included here.

Challenges and Future Directions for Clinical Trials

Despite promising preclinical results, the clinical investigation of this compound faces several challenges. One significant challenge is the limited number of comprehensive clinical trials conducted to date. darwin-nutrition.frscispace.com While traditional use and some initial studies suggest potential benefits, more rigorous and well-designed clinical trials are needed to confirm the therapeutic potential of this compound for various indications observed in preclinical studies, such as cancer, hyperuricemia, atherosclerosis, and diabetic complications. darwin-nutrition.frscispace.comnih.gov

Future directions for clinical trials should focus on conducting larger, randomized controlled trials with sufficient patient numbers to provide statistically significant evidence of efficacy. darwin-nutrition.fr There is also a need for better knowledge of this compound's pharmacokinetic properties and optimal formulations for clinical use. scispace.com Exploring innovative approaches such as nano-carriers and drug combinations is being considered to potentially enhance the bioavailability and maximize the therapeutic benefits of this compound in clinical settings. darwin-nutrition.fr Further clinical research is essential to translate the extensive preclinical findings into established clinical applications and to fully understand the role of this compound in human health.

Advanced Research Techniques

Advanced research techniques provide powerful tools for investigating the molecular targets and pathways influenced by this compound, offering insights into its therapeutic potential.

Network pharmacology is an interdisciplinary approach that integrates bioinformatics, systems biology, and pharmacology to explore the complex relationships between drugs, targets, and diseases dovepress.commdpi.com. This method allows for a comprehensive and systematic analysis of how a compound like this compound interacts with multiple targets within biological networks to exert its pharmacological effects dovepress.com.

Studies utilizing network pharmacology have been applied to predict the potential targets and mechanisms of this compound in various conditions. For instance, network pharmacology has been used to explore the mechanism of action of this compound in the treatment of hyperuricemia (HUA). This approach identified 10 central genes as potential targets and suggested that this compound's therapeutic effect on HUA may be mediated through these genes researchgate.netnih.gov. Another study focusing on lung adenocarcinoma employed network-based pharmacological methods to identify 42 potential lung cancer-related targets of this compound, which were associated with 98 KEGG pathways. Key targets identified based on their connectivity within the network included TP53, CASP3, AKT1, BCL2L1, MAPK3, VEGFA, MAPK8, CCND1, IL6, MAPK1, CASP9, CASP8, SRC, TNF, and mTOR nih.gov. Specifically, the PI3K-AKT signaling pathway was highlighted as significantly related to epithelial-mesenchymal transition (EMT), with AKT1 and mTOR identified as crucial targets within this pathway nih.gov. Network analysis has also been used to investigate the anti-gastric cancer mechanisms of diosgenin, identifying 605 targets potentially involved in cell apoptosis, TNF signaling, and platinum resistance pathways frontiersin.org.

Network pharmacology studies often involve constructing compound-target networks to visualize the interactions. For example, in a study on Dunyeguanxinning, which contains diosgenin, a component-target network was built, showing that diosgenin interacted with a high number of targets, indicating its potential as a primary active component dovepress.com.

Molecular docking is a computational technique used to predict the binding affinity and interaction modes of small molecules, such as this compound or its metabolite diosgenin, with target proteins mdpi.com. This method provides insights into the potential targets of a compound and the nature of the interactions at the molecular level.

Molecular docking studies have been conducted to assess the binding affinity of diosgenin with specific proteins implicated in various diseases. In the context of breast cancer, molecular docking was used to evaluate the binding affinity of diosgenin nanoparticles (Dio-NPs) with proteins like CDK4, AKT, and CDK6. These studies showed that diosgenin had a stronger binding affinity with these target proteins compared to tamoxifen, suggesting their potential as therapeutic targets mdpi.comnih.gov. Molecular dynamics simulations further supported that diosgenin effectively binds to CDK4, AKT, and CDK6, maintaining their stability mdpi.comnih.gov.

Molecular docking has also been integrated with network pharmacology to validate potential targets. For instance, after identifying potential targets of this compound in hyperuricemia through network pharmacology, molecular docking was used to examine the interaction between this compound's active chemicals and the predicted target proteins researchgate.netnih.gov. Similarly, in a study exploring the effects of processing on the metabolites of Dendrobium officinale, molecular docking was employed to verify the binding mode and affinity of active metabolites to important targets identified by network pharmacology mdpi.com.

In a study investigating the neuroprotective mechanisms of diosgenin in diabetes-associated Alzheimer's disease, molecular docking was performed against targets such as β-secretase, glycogen (B147801) synthetase kinase beta (GSK-3β), gamma-secretase, tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6) to determine binding affinities herbmedpharmacol.com. Diosgenin showed good docking activity with these targets herbmedpharmacol.com. Specifically, molecular docking with IL-6 revealed hydrogen bonds and hydrophobic and polar interactions herbmedpharmacol.com. Docking scores were calculated to quantify the binding affinity; for example, diosgenin showed docking scores of -9.25 kcal/mol with GSK-3β and -7.67 kcal/mol with β-secretase herbmedpharmacol.com.

Molecular docking has also been used to evaluate the binding activity of diosgenin with hub proteins identified in network analysis studies, such as SLC1A5 in gastric cancer dovepress.com. These studies can reveal specific residues involved in hydrogen bonding and other interactions dovepress.com.

Here is a table summarizing some molecular docking findings:

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interaction TypesSource
DiosgeninIGF1R-8.6Alkyl interactions frontiersin.org
DiosgeninMDM2-8.5Alkyl and van der Waals interactions frontiersin.org
DiosgeninSRC-7.4Alkyl, van der Waals, C-H bond frontiersin.org
DiosgeninAKT1-8.91Predicted nih.gov
This compoundmTOR-9.62Predicted nih.gov
DiosgeninGSK-3β-9.25Hydrogen bonds, hydrophobic, polar herbmedpharmacol.com
Diosgeninβ-secretase-7.67Binding in sub-pockets (S2-S21, S3-S21) herbmedpharmacol.com
DiosgeninIL-6Not specifiedHydrogen bonds, hydrophobic, polar herbmedpharmacol.com
DiosgeninSLC1A5Not specifiedHydrogen bonds dovepress.com

Metabolomics and transcriptomics are high-throughput techniques used to study the complete set of metabolites and RNA molecules, respectively, within a biological system. When applied to this compound research, these techniques can provide a global view of the metabolic and genetic changes induced by this compound treatment, helping to unravel its mechanisms of action.

Integrated metabolomics and transcriptomics analyses have been employed to investigate the potential mechanisms of this compound against hyperuricemia. An untargeted metabolomics study using 1H NMR and LC-MS identified 53 different metabolites closely related to the improvement of hyperuricemia by this compound, with 19 of them being lipids. These metabolites were primarily involved in metabolic pathways such as the tricarboxylic acid cycle, lipid metabolism, amino acid metabolism, and pyrimidine (B1678525) metabolism acs.orgnih.gov. Transcriptomic analysis in the same study revealed that the levels of 89 genes were significantly altered in a hyperuricemia model compared to the control, and this compound treatment restored the levels of six of these genes (tx1b, Tsku, Tmem163, Psmc3ip, Tcap, Tbx15), which are mainly involved in the cell cycle and energy metabolism acs.orgnih.gov.

High-throughput metabolomics based on LC-MS has also been used to decipher the effect mechanism of this compound on rectal cancer cells. This non-targeted metabolomics approach identified 22 metabolites as potential biomarkers of this compound's pharmacological reaction in SW480 rectal cancer cells. Eight highly correlated pathways were identified, including D-glutamine and D-glutamate metabolism, pyruvate (B1213749) metabolism, arachidonic acid metabolism, phenylalanine metabolism, tryptophan metabolism, glycolysis or gluconeogenesis, the citrate (B86180) cycle (TCA cycle), and butanoate metabolism x-mol.net. These findings suggest that this compound influences multiple metabolic pathways in cancer cells x-mol.net.

Transcriptome sequencing has been utilized to investigate the effects of this compound on gene expression in thyroid tissue from rats with experimental autoimmune thyroiditis (AIT). This analysis identified the nuclear factor kappa B (NF-κB) pathway through KEGG enrichment analysis. This compound treatment was shown to decrease the mRNA and protein levels of NF-κB, mechanistic target of rapamycin (B549165) (mTOR), and toll-like receptor 4 (TLR4) in the thyroid tissue of AIT rats, suggesting that this compound may alleviate the pathological process and suppress inflammation by inhibiting mTOR and TLR4/NF-κB pathways dovepress.com. The transcriptomic analysis revealed 189 differentially expressed genes in the this compound-treated group compared to the AIT model group, with 179 genes upregulated and 10 downregulated dovepress.com.

Comparative transcriptome analysis has also been applied to study the biosynthesis of this compound in plants like Dioscorea zingiberensis. This involved constructing a comprehensive transcriptome and identifying genes encoding enzymes potentially involved in this compound biosynthesis, such as cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs) mdpi.comnih.gov. Transcriptomic comparisons helped identify candidate genes correlating with this compound accumulation patterns mdpi.comnih.gov.

Here is a table summarizing some metabolomics and transcriptomics findings:

TechniqueStudy FocusKey FindingsSource
MetabolomicsHyperuricemia (mice)53 differential metabolites identified (19 lipids), involved in TCA cycle, lipid, amino acid, and pyrimidine metabolism. acs.orgnih.gov
TranscriptomicsHyperuricemia (mice)89 genes significantly changed, 6 restored by this compound (involved in cell cycle, energy metabolism). acs.orgnih.gov
MetabolomicsRectal Cancer Cells (SW480)22 potential biomarkers identified, involved in D-glutamine/glutamate, pyruvate, arachidonic acid, phenylalanine, tryptophan, glycolysis/gluconeogenesis, TCA cycle, butanoate metabolism. x-mol.net
TranscriptomicsAutoimmune Thyroiditis (rats)189 differentially expressed genes (179 upregulated, 10 downregulated), NF-κB pathway identified, decreased NF-κB, mTOR, TLR4 expression. dovepress.com
TranscriptomicsThis compound biosynthesis (plants)Identification of CYP and UGT genes potentially involved in this compound biosynthesis. mdpi.comnih.gov

Derivatives and Analogues of Dioscin/diosgenin

Synthesis and Structural Modification of Diosgenin (B1670711) Derivatives

The synthesis and structural modification of diosgenin derivatives are critical for developing compounds with improved solubility, bioavailability, and enhanced pharmacological effects. scielo.brscielo.br Chemical modifications often target the hydroxyl group at the C-3 position of the diosgenin A ring and the C-26 position of the F ring. nih.gov These modifications can involve the introduction of various functional groups to alter the molecule's polarity, volume, and acidity. scielo.br

One common approach is the esterification of the C-3 hydroxyl group with different molecules. For instance, modifying the C-3 position with appropriate hydrophilic groups has been shown to improve the anti-thrombotic activity of diosgenin in animal models. scielo.br Esterification reactions have also been used to attach salicylic (B10762653) acyl groups, resulting in compounds with better anti-thrombotic activity. scielo.br

Structural modifications can also involve alterations to the A and B rings of diosgenin. researchgate.net Low-valent titanium-catalyzed McMurry coupling reactions can yield A-nor and B-nor derivatives. researchgate.net Other modification reactions on the A and B rings have been accomplished using efficient reagents to produce different series of derivatives with moderate to high yields. researchgate.net

Biocatalysis, specifically biotransformation using microorganisms, represents a milder approach to generating structural diversity in diosgenin analogues. researchgate.net This method can lead to glycosylation and hydroxylation reactions, forming compounds like protodioscin (B192190) and soyasaponin I, which possess significant biological activities. mdpi.com

Novel synthetic protocols are continuously being developed to create diosgenin derivatives. An efficient reaction protocol has been used to synthesize thiazole-fused diosgenin molecules, involving Oppenauer oxidation, double bond isomerization, epoxidation, and reaction with urea (B33335) derivatives. bohrium.com

Enhanced Bioactivity and Therapeutic Potential of Derivatives

Structural modification of diosgenin often leads to derivatives with enhanced bioactivity compared to the parent compound. This enhancement can manifest as improved potency, broader spectrum of activity, or better pharmacokinetic properties like solubility and bioavailability. scielo.brscielo.brresearchgate.net

Studies have shown that certain diosgenin derivatives exhibit significantly higher cytotoxic activity against various cancer cell lines than diosgenin itself. For example, some synthesized diosgenin derivatives were found to be more potent against human cancer cell lines like A549, MCF-7, and HepG2. researchgate.netnih.gov A representative hydroxamic acid derivative showed substantially higher antiproliferative activities (7.9–341.7-fold) against cell lines such as Aspc-1, H358, HCT116, and SW620 compared to diosgenin. nih.gov This enhanced activity can be attributed to improved hydrophilicity and increased intracellular transport. nih.gov

The introduction of specific functional groups can also enhance particular pharmacological effects. Modifications with appropriate hydrophilic groups at the C-3 position have been shown to improve anti-thrombotic activity. scielo.br Similarly, diosgenin derivatives containing a primary amine have demonstrated enhanced permeability and inhibitory effects on inflammatory mediators. dovepress.com

Glycosylated derivatives, such as this compound, have shown different properties compared to diosgenin. While this compound shows better intestinal permeability, it has lower stability in gastric and intestinal juices, resulting in low oral bioavailability. dovepress.com However, glycoside derivatives have been reported to induce apoptosis more effectively than diosgenin, suggesting that the sugar residues play a role in enhancing apoptotic activity. scielo.br

The enhanced bioactivity extends to various therapeutic areas, including anti-tumor, anti-inflammatory, anti-thrombotic, and neuroprotective effects. scielo.brscielo.breurekaselect.comijcpa.in The improved solubility and dissolution of derivatives contribute to better absorption and thus potentially greater therapeutic efficacy. scielo.brscielo.br

Here is a table summarizing some research findings on the enhanced bioactivity of diosgenin derivatives:

Derivative Type / Modification SiteEnhanced Activity ObservedExample Derivative (if mentioned)Reference
C-3 hydroxyl modification (hydrophilic groups)Improved anti-thrombotic activityCompounds with salicylic acyl groups scielo.br
C-3 hydroxyl modification (amino acids)Enhanced neuroprotection, angiogenesis, anti-cancer, anti-inflammatory6-aminohexanoic acid diosgenyl ester, 3β-(L-isoleucine)-diosgenin, (25R)-5α-spirostan-3β-yl L-serinate hydrochloride scielo.brnih.govresearchgate.net
A and B ring modificationsEnhanced cytotoxic efficacyCompounds 8, 18, 26, and 30 (in one study) researchgate.netnih.gov
Hydroxamic acid derivatives (C-3 modification)Significantly higher antiproliferative activityCompound 2.2f nih.gov
Quaternary phosphonium (B103445) salt derivativesIncreased water solubility, improved antitumor activity- nih.gov
Glycoside derivativesEnhanced apoptotic activity (compared to diosgenin)This compound (compared to diosgenin in some contexts), 3GD, 3GRD scielo.brdovepress.com
Primary amine-containing derivativesEnhanced permeability, inhibition of inflammatory mediators- dovepress.com

Specific Derivative Categories and Their Applications (e.g., Amino Acid Derivatives)

Research has focused on specific categories of diosgenin derivatives to leverage their unique properties for therapeutic applications. Amino acid derivatives of diosgenin are a prominent example, synthesized to improve diosgenin's solubility, physicochemical properties, and biological activities. scielo.brnih.gov

Amino acids introduced at the C-3 position of diosgenin can impart neuroprotective effects. scielo.br Studies have synthesized series of diosgenin-amino acid derivatives, evaluating their neuroprotective effects and biosafety. nih.govresearchgate.net Some derivatives have shown better neuroprotection than positive controls. nih.govresearchgate.net For instance, 3β-(L-isoleucine)-diosgenin has demonstrated dual functions of neuroprotection and angiogenesis. scielo.brresearchgate.net

Beyond neuroprotection, amino acid derivatives have been investigated for their anti-cancer and anti-inflammatory properties. scielo.br 6-aminohexanoic acid diosgenyl ester, for example, has shown high anti-cancer activity. scielo.br L-valine diosgenin ester has been found to inhibit the growth of human tumor cells in vitro and in vivo. scielo.br Other amino acid derivatives, such as (25R)-5α-spirostan-3β-yl L-serinate hydrochloride and (25R)-5α-spirostan-3β-yl L-glutamate hydrochloride, have shown promising in vitro anti-tumor and immunomodulatory activities, positioning them as potential lead compounds for further drug development. scielo.br

Other specific derivative categories include:

Glycoside derivatives: this compound, a glycoside of diosgenin, and other glycosides like 3GD and 3GRD, have been studied for their anti-cancer and apoptotic activities. scielo.br

Hydroxamic acid and Quaternary Phosphonium Salt Derivatives: These have been synthesized by modifying the C-3 position to increase hydrophilicity and enhance antitumor activity. nih.gov

Carbamate (B1207046) Derivatives: A series of diosgeninogen carbamate derivatives have been synthesized and tested for anti-inflammatory and antioxidant activities. scielo.br

Thiazole-fused Diosgenin Derivatives: These novel chimeric compounds have been synthesized and evaluated for antimicrobial and cytotoxic properties, with some showing narrow-spectrum antimicrobial activity or cytotoxicity against specific cancer cell lines. bohrium.com

These examples highlight the diverse range of diosgenin derivatives being explored, each category offering unique potential based on the introduced structural modifications.

Formulation and Drug Delivery Systems for Dioscin/diosgenin

Challenges in Bioavailability and Solubility

A major obstacle to the effective therapeutic use of both dioscin and diosgenin (B1670711) is their poor aqueous solubility and limited bioavailability following administration, particularly via the oral route. Diosgenin, being strongly hydrophobic with a logP of 5.7, exhibits extremely low aqueous solubility (reported as 0.02 mg/L). researchgate.netnih.govmdpi.com This low solubility and a slow dissolution rate significantly limit its absorption in the body, thereby affecting its efficacy. nih.govresearchgate.net While this compound is attached to sugar residues, making it more soluble in polar solvents like methanol, ethanol, and acetic acid compared to nonpolar solvents, it is still considered water-insoluble. nih.gov The low oral bioavailability of diosgenin has been demonstrated in studies, with one report indicating an absolute bioavailability of only about 7% in rats. nih.gov Similarly, the bioavailability of this compound has been reported to be very low, for instance, only 0.2% in Wistar rats at a dose of 90 mg/kg. researchgate.net

According to the Biopharmaceutics Classification System (BCS), drugs are categorized based on their aqueous solubility and intestinal permeability. europa.eugsconlinepress.comscielo.br Drugs with low solubility and high permeability are classified as Class II, exhibiting dissolution rate-limited absorption. gsconlinepress.comnih.gov Drugs with low solubility and low permeability are classified as Class IV, typically showing very poor oral bioavailability. gsconlinepress.comnih.gov While the specific BCS classification for this compound is not consistently stated across all sources, its poor aqueous solubility and reported low bioavailability suggest it may fall into BCS Class II or IV, where solubility and/or permeability are limiting factors for absorption. researchgate.netnih.govjrtdd.commdpi.com

Conventional techniques like micronization, solubilization, and salt formation have shown only partial effectiveness in overcoming the poor solubility and dissolution rates of this compound. nih.gov

Strategies for Enhanced Delivery

To circumvent the limitations imposed by the poor solubility and bioavailability of this compound and diosgenin, various advanced drug delivery systems have been explored. These strategies aim to improve solubility, enhance stability, control release profiles, and facilitate targeted delivery, ultimately increasing therapeutic efficacy. nih.govjrtdd.comjrtdd.comchcmj.ac.in

Liposomal Delivery Systems

Liposomes, spherical vesicles composed of lipid bilayers, are promising drug delivery systems capable of encapsulating both hydrophilic and hydrophobic substances. jchr.orgmdpi.comdovepress.com Their biocompatibility and structural similarity to cell membranes make them suitable carriers. mdpi.comdovepress.com Liposomes have been utilized to enhance the solubility and stability of diosgenin. jchr.org

Research has demonstrated the potential of diosgenin-doped liposomes as efficient tools for delivery. frontiersin.orgnih.gov Diosgenin can be incorporated into liposomal formulations, sometimes as an alternative co-lipid to cholesterol. frontiersin.orgnih.gov For example, liposomes formulated with diosgenin have shown improved nucleic acid delivery efficacy compared to cholesterol-doped liposomes, attributed to increased cholesterol-independent and clathrin-mediated endocytosis, leading to enhanced intracellular delivery. frontiersin.orgnih.gov

Studies have also explored co-delivery systems using liposomes. Targeted liposomes co-delivering daunorubicin (B1662515) and this compound have been developed, exhibiting enhanced cellular uptake and cytotoxicity in tumor cells. dovepress.com These liposomes, prepared by film dispersion and the ammonium (B1175870) sulfate (B86663) gradient method, showed desirable physicochemical properties, including an average particle size of approximately 121 nm, a narrow polydispersity index (PDI) of around 0.2, and a stable zeta potential of -10.4 mV. dovepress.com High encapsulation efficiencies for both daunorubicin (93.78%) and this compound (91.46%) were achieved in these targeted liposomes. dovepress.com

Another study developed a diosgenin-based liposome (B1194612) loaded with doxorubicin (B1662922) (Dios-DOX-LP) for liver cancer therapy, where diosgenin replaced cholesterol as a membrane regulator. nih.gov These liposomes had a particle size of 99.4 nm, a zeta potential of -33.3 mV, and high entrapment efficiencies for doxorubicin (98.77%) and diosgenin (87.75%). nih.gov Dios-DOX-LP demonstrated improved anti-tumor effects in vitro and in vivo compared to commercial doxorubicin liposomes. nih.gov

Nanoparticle Formulations

Nanoparticle formulations, typically ranging from 1 to 1000 nanometers, have garnered significant research attention as a strategy to improve the delivery of this compound and diosgenin. chcmj.ac.injchr.org Nanoparticles offer benefits such as increased drug stability, enhanced bioavailability, and targeted drug administration. chcmj.ac.injchr.org Various materials, including polymers, lipids, and metals, can be used to construct these nanoparticles. jchr.org

Polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA), are frequently utilized for drug delivery applications. mdpi.comresearchgate.netmdpi.com Diosgenin-loaded PLGA nanoparticles have been developed to overcome the limitations of low oral bioavailability and poor pharmacokinetics. researchgate.net These nanoparticles, prepared by a modified solvent-emulsion-diffusion-evaporation method, showed sizes between 200 and 270 nm, homogeneous particle distribution, and negative surface zeta potential. researchgate.net They also demonstrated a controlled drug release pattern over 24 hours. researchgate.net Pharmacokinetic studies in rats revealed that PLGA nanoparticles significantly altered the pharmacokinetics of diosgenin, increasing the mean plasma residence time and maximizing the area under the curve (AUC) with a decreased drug clearance rate. researchgate.net

Solid lipid nanoparticles (SLNPs) are another type of nanoparticle formulation explored for diosgenin delivery. frontiersin.orginnovareacademics.in SLNPs encapsulating diosgenin have been prepared using methods like solvent emulsification/evaporation. frontiersin.org These nanoparticles are formulated from FDA-approved, low-cost excipients and offer advantages such as greater stability, high biocompatibility, low toxicity, high drug loading capacity, and controlled drug release. frontiersin.org

Nanosuspensions represent a formulation approach where drug particles are reduced to the nanometer range to improve solubility and dissolution rate. nih.gov A this compound nanosuspension (Dio-NS) prepared using reverse solvent precipitation combined with high-pressure homogenization resulted in spherical particles with an average size of 106.72 nm and a zeta potential of -34.27 mV. nih.gov The nanosuspension significantly increased the solubility of this compound in vitro compared to the physical mixture. nih.gov

Other nanoparticle approaches include the development of diosgenin-functionalized gold nanoparticles mdpi.com and poly(ethylene glycol) diosgenin conjugates for co-delivery systems. chcmj.ac.inresearchgate.net

Microspheres and Other Encapsulation Techniques

Microspheres, typically ranging from a few micrometers to millimeters in size, provide a versatile platform for drug encapsulation, enabling controlled release profiles. jrtdd.comjrtdd.com Encapsulating diosgenin within microspheres can help address challenges related to its poor aqueous solubility and stability, ensuring sustained exposure to therapeutic levels. jrtdd.comjrtdd.com

The spray drying technique is one method used for preparing diosgenin-encapsulated microspheres. cosmosscholars.comresearchgate.net This process involves converting a diosgenin-containing solution or suspension into solid microspheres through atomization and drying. cosmosscholars.com Optimization of formulation parameters, including the choice of encapsulating material, surfactants, and process conditions, is crucial to achieve high encapsulation efficiency and controlled release characteristics. cosmosscholars.com Studies have shown that diosgenin-encapsulated microspheres prepared by spray drying exhibit enhanced physical stability and demonstrate sustained and controlled release of diosgenin in vitro. cosmosscholars.comresearchgate.net

Other encapsulation techniques include the use of mucin and chitosan (B1678972) to form microcapsules for encapsulating active compounds from Dioscorea quinqueloba, which contain diosgenin. mdpi.com These microcapsules, formed using a W/O emulsion system followed by crosslinking, were spherical with sizes ranging from 890 to 1130 nm. mdpi.com

Prodrug Strategies to Improve Pharmacokinetic Profile

Prodrug design is a strategy that involves chemically modifying an active drug into an inactive or less active precursor that undergoes biotransformation in the body to release the active drug. mdpi.comijnrd.org This approach can be used to improve various physicochemical and pharmacokinetic properties, including solubility, stability, and permeability. mdpi.comijnrd.org

While specific examples of this compound prodrugs were not extensively detailed in the search results, the prodrug strategy is recognized as a promising tool to enhance drug solubility and permeability. mdpi.com The design of prodrugs can involve chemical modifications, such as esterification, to improve solubility and stability and facilitate enzymatic activation. ijnrd.org

Some research alludes to the potential of prodrug strategies in the context of diosgenin or this compound delivery. For instance, a pH-sensitive polymer-prodrug based on diosgenin nanoparticles has been developed for doxorubicin delivery, suggesting the use of diosgenin itself as a component in a prodrug-like system or as a base for creating prodrug nanoparticles. nih.gov Another study mentions that this compound enhances methotrexate (B535133) absorption by down-regulating MDR1, hinting at potential interactions or strategies involving chemical modifications or co-administration that could be related to prodrug concepts, although not explicitly defining a this compound prodrug. uni-freiburg.de The general principles of prodrug design, focused on improving pharmacokinetic profiles and targeting, are relevant to addressing the bioavailability challenges of this compound and diosgenin. mdpi.comijnrd.org

Future Perspectives and Research Directions

Translational Research and Clinical Advancement

Despite promising preclinical findings across various disease models, including neurological disorders and cancer, the clinical application of Dioscin is currently limited. researchgate.nettandfonline.comnih.govnih.govresearchgate.net A critical future direction involves rigorous translational research to bridge the gap between laboratory discoveries and clinical use. researchgate.netnih.govresearchgate.net This necessitates well-designed clinical trials to evaluate the efficacy and safety of this compound in human subjects for specific conditions where preclinical studies have shown potential. nih.govresearchgate.net Establishing the clinical relevance of this compound requires robust investigations. researchgate.net

Combination Therapies with Conventional Agents

Exploring the potential of this compound in combination with existing conventional therapeutic agents represents a significant avenue for future research. Studies have indicated that this compound can enhance the effectiveness of chemotherapy drugs and may help overcome drug resistance in cancer cells. jchr.orgdovepress.complos.org Research into synergistic effects with other anticancer drugs has shown that this compound can increase their precision in destroying cancer cells. jchr.org This synergistic impact is attributed to this compound's ability to sensitize cancer cells to chemotherapy. jchr.org Furthermore, this compound has been shown to enhance the efficacy of radiation therapy by increasing the radiosensitivity of cancer cells. jchr.org Combining natural agents like this compound with synthetic drugs is seen as a useful strategy to potentially reduce toxicity and increase efficiency in cancer treatment. nih.govresearchgate.net This approach may lead to reduced dosage regimens of conventional drugs, potentially lowering treatment costs and associated adverse events. itmedicalteam.pl

Development of Targeted Delivery Systems

A major challenge limiting the clinical application of this compound is its physicochemical properties, such as low aqueous solubility and poor bioavailability. researchgate.netnih.gov The development of advanced targeted delivery systems is a key future research direction to overcome these limitations and enhance its therapeutic efficacy and pharmacokinetic profile. researchgate.netnih.govnih.govsci-hub.se Nanotechnology-based delivery systems, such as liposomes, polymeric micelles, carbon nanotubes, mesoporous silica (B1680970) nanoparticles, and nanogels, are being investigated for their potential to encapsulate this compound and facilitate targeted delivery. jchr.orgnih.govresearchgate.netmdpi.comnih.govchcmj.ac.in These systems can improve solubility, bioavailability, and stability, while also enabling targeted drug administration and controlled release. nih.govresearchgate.netmdpi.comchcmj.ac.indovepress.com For instance, this compound-based liposomes have been developed for synergistic treatment of liver cancer, demonstrating improved anti-tumor effects in vitro and in vivo compared to conventional liposomes. nih.govresearchgate.netnih.gov Challenges in this area include optimizing manufacturing processes for scalability and conducting long-term safety and stability assessments of these nanocarriers. jchr.org

Exploration of Novel Molecular Targets and Pathways

While some molecular targets and signaling pathways modulated by this compound have been identified, a deeper understanding of its precise mechanisms of action is needed. nih.govsci-hub.sefrontiersin.orgresearchgate.netnih.gov Future research should focus on exploring novel molecular targets and pathways to fully elucidate its therapeutic potential in various diseases. frontiersin.orgnih.gov Studies have indicated this compound's involvement in modulating pathways such as PI3K/AKT/mTOR, JAK/STAT, NF-κB, and MAPK, which are crucial in the development of various diseases. sci-hub.sedovepress.comresearchgate.netnih.gov Further research is needed to clarify the exact mechanisms by which this compound interacts with these targets and influences cellular processes like apoptosis, cell cycle regulation, and differentiation. sci-hub.sedovepress.comfrontiersin.orgresearchgate.netnih.gov Integrated network analysis, bioinformatics, and single-cell sequencing are valuable tools for identifying potential novel targets and understanding the complex molecular networks influenced by this compound. frontiersin.orgresearchgate.net

Biosynthesis Optimization and Genetic Engineering for Increased Yield

The sustainable and cost-effective production of this compound is essential for its widespread therapeutic use. Future research should focus on optimizing its biosynthesis and exploring genetic engineering approaches to increase yield from natural sources or through alternative production systems. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net Understanding the genetic basis and metabolic regulation of this compound biosynthesis in plants like Dioscorea nipponica and Dioscorea cirrhosa is crucial for engineering metabolic pathways to enhance production. frontiersin.orgnih.gov Efforts include improving extraction methods and treating plants with inducers to up-regulate biosynthesis pathways. frontiersin.org Genetic engineering of microorganisms or plants to directly produce the glycosidases required for this compound production or to enhance the conversion rate of precursors are promising strategies. mdpi.comresearchgate.net Studies have shown significant increases in this compound yield through optimized fermentation conditions and the potential for further enhancement through techniques like UV mutation breeding or creating genetically engineered bacteria. mdpi.com

Comprehensive Safety Profile Elucidation for Long-Term Use

While some studies suggest a relatively safe nature for this compound, a comprehensive elucidation of its safety profile, especially for long-term use, is imperative before its widespread clinical application. nih.govnih.gov Future research needs to include detailed toxicological evaluations, including acute and chronic toxicity studies, as well as assessments of potential mutagenic and carcinogenic effects. nih.gov A better understanding of this compound's safety profile is necessary to establish appropriate dosage recommendations and ensure safe use in clinical settings. nih.govnih.govskyfox.co Although preclinical studies have shown promising effects and some clinical investigations have indicated a non-toxic nature and benefits, further well-designed clinical trials are needed to thoroughly assess safety alongside efficacy. nih.govscispace.com

Q & A

Q. What are the primary pharmacological mechanisms of dioscin, and how are they validated in preclinical models?

this compound’s mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic effects, validated via in vitro assays (e.g., LPS-induced macrophage models) and in vivo studies (e.g., ischemic stroke models in rats). Key methods include ELISA for cytokine quantification (IL-1β, TNF-α), Western blotting for pathway proteins (TLR4/MyD88/NF-κB), and histological analysis for infarct volume measurement .

Q. What experimental models are recommended for studying this compound’s bioavailability and pharmacokinetics?

Use rodent models with HPLC or LC-MS/MS to quantify this compound in plasma and tissues. Include parameters like Cmax, Tmax, and AUC. For bioavailability, compare oral vs. intravenous administration, noting this compound’s low solubility, which may require nanoformulation or lipid-based carriers .

Q. How can researchers standardize this compound extraction and purity assessment?

Employ column chromatography (silica gel, RP-18) for isolation, followed by NMR (¹H, ¹³C) and HR-MS for structural confirmation. Purity ≥95% is recommended for pharmacological studies, validated via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across disease models (e.g., cancer vs. stroke) be resolved?

Conduct dose-response meta-analyses to identify context-dependent effects. For example, this compound’s pro-apoptotic action in cancer cells (via caspase-3/9 activation) may conflict with its anti-apoptotic role in stroke models. Use pathway-specific inhibitors (e.g., NF-κB inhibitors) to isolate mechanisms .

Q. What are the optimal strategies to isolate this compound’s effects from co-occurring saponins in plant extracts?

Design studies using knockout cell lines (e.g., TLR4-deficient macrophages) or comparative metabolomics to distinguish this compound-specific effects. Include negative controls with saponin-free extracts and validate via gene silencing (siRNA for TLR4/MyD88) .

Q. How should researchers address this compound’s low bioavailability in neuroprotection studies?

Test drug delivery systems (e.g., liposomes, PLGA nanoparticles) to enhance blood-brain barrier penetration. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue concentration with efficacy endpoints (e.g., neurological scores in stroke models) .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous datasets?

Apply nonlinear regression models (e.g., sigmoidal Emax) or Bayesian hierarchical models to account for variability. For small sample sizes, use non-parametric tests (Mann-Whitney U) and adjust for multiple comparisons (Bonferroni correction) .

Q. How can this compound’s role in modulating the TLR4/MyD88/NF-κB pathway be mechanistically validated?

Combine co-immunoprecipitation (Co-IP) to confirm protein interactions and luciferase reporter assays to measure NF-κB activity. Validate in vivo using TLR4-knockout mice and compare wild-type vs. knockout responses to this compound treatment .

Methodological Guidelines

  • Experimental Design : Use randomized block designs for in vivo studies to control for biological variability. Include power analyses to determine sample sizes .
  • Data Contradictions : Perform sensitivity analyses to identify outliers or confounding variables (e.g., this compound batch variability) .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies and ensure cytotoxicity assays (e.g., MTT) are included for cell-based research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.